molecular formula C8H11N3S B1270876 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 443917-88-2

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270876
CAS No.: 443917-88-2
M. Wt: 181.26 g/mol
InChI Key: RNUJNNAYOBDOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H11N3S and its molecular weight is 181.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJNNAYOBDOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366058
Record name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

443917-88-2
Record name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of a key thiosemicarbazide intermediate, followed by an intramolecular cyclization to yield the target triazole-thiol.

Synthetic Pathway Overview

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is achieved through a well-established route for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The overall transformation can be summarized as follows:

  • Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide. This intermediate is prepared by the reaction of cyclopropanecarboxylic acid hydrazide with allyl isothiocyanate.

  • Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular dehydrative cyclization to form the final product.

The following diagram illustrates the logical flow of the synthesis:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Cyclopropanecarboxylic acid hydrazide C 1-(cyclopropanecarbonyl)-4-allyl- thiosemicarbazide A->C + Allyl isothiocyanate (Ethanol, Reflux) B Allyl isothiocyanate D 4-allyl-5-cyclopropyl-4H-1,2,4- triazole-3-thiol C->D NaOH (aq), Reflux (Cyclization)

Caption: Synthesis pathway of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the starting materials and the target compound.

Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This protocol outlines the synthesis of the starting material, cyclopropanecarboxylic acid hydrazide, from its corresponding methyl ester.[1]

Experimental Workflow:

Hydrazide_Synthesis_Workflow start Start step1 Mix Methyl Cyclopropanecarboxylate and Hydrazine Hydrate start->step1 step2 Reflux for 28 hours step1->step2 step3 Cool to Room Temperature step2->step3 step4 Concentrate under Reduced Pressure step3->step4 step5 Azeotropic Distillation with Toluene step4->step5 step6 Dissolve in Dichloromethane step5->step6 step7 Wash with Saturated NaCl Solution step6->step7 step8 Dry Organic Phase (anhydrous MgSO4) step7->step8 step9 Evaporate Solvent step8->step9 end End (Cyclopropylcarbohydrazide) step9->end

Caption: Experimental workflow for the synthesis of cyclopropanecarboxylic acid hydrazide.

Procedure:

  • Methyl cyclopropanecarboxylate (0.1 mol) is mixed with hydrazine hydrate (0.15 mol).

  • The reaction mixture is refluxed for 28 hours and then cooled to room temperature.

  • The mixture is concentrated by evaporation under reduced pressure.

  • Azeotropic distillation with toluene is performed to remove residual water.

  • The crude product is dissolved in dichloromethane and washed with a saturated sodium chloride solution.

  • The organic phase is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield cyclopropylcarbohydrazide.

Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

This two-step protocol is based on established methods for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols.[2][3]

Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

  • Cyclopropanecarboxylic acid hydrazide (0.03 mol) is dissolved in ethanol (100-200 mL).

  • A solution of allyl isothiocyanate (0.03 mol) in a minimum amount of ethanol is added to the hydrazide solution with constant stirring.

  • The reaction mixture is refluxed for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, leading to the precipitation of the solid product.

  • The crude 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide is filtered and recrystallized from 70% ethanol.

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • The recrystallized 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide from the previous step is dissolved in an aqueous 4N sodium hydroxide solution.

  • The mixture is refluxed for 4-5 hours with constant stirring.

  • After cooling, the solution is acidified with hydrochloric acid, which results in the precipitation of the product.

  • The precipitate is filtered, washed thoroughly with water, and recrystallized from 70% ethanol to yield pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Quantitative Data

CompoundYield (%)Melting Point (°C)Reference
4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol76110[2]
4-Cyclohexyl-5-benzyl-4H-1,2,4-triazole-3-thiol68156[2]
5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol68210-212[3]
5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol73187-188[3]

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. Expected characterization data, based on analogous compounds, would include:

  • FT-IR (KBr, cm⁻¹): Peaks corresponding to N-H, C=N, and C=S stretching vibrations are expected. The presence of a peak around 2550-2600 cm⁻¹ would be indicative of the S-H group in the thiol tautomer.

  • ¹H-NMR (DMSO-d₆, δ ppm): Signals corresponding to the allyl, cyclopropyl, and NH/SH protons are anticipated. The chemical shift of the NH/SH proton is typically observed downfield.

  • Elemental Analysis: The calculated and found percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement.

Signaling Pathways and Biological Context

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of allyl and cyclopropyl moieties may modulate these activities. Further research is required to elucidate the specific biological targets and signaling pathways affected by 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The logical relationship for investigating its biological activity is outlined below.

Biological_Investigation A Synthesized Compound: 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol B In vitro Biological Screening (e.g., antimicrobial, anticancer assays) A->B C Identification of Active 'Hits' B->C D Mechanism of Action Studies C->D E Target Identification and Validation D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Logical workflow for the biological evaluation of the synthesized compound.

References

An In-depth Technical Guide on the Chemical Properties of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data specifically for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is not extensively available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis, chemical properties, and biological activities characteristic of the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on established research on analogous structures.

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of therapeutically significant agents.[1] Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant properties.[2] The incorporation of a thiol group at the 3-position of the 4H-1,2,4-triazole ring gives rise to the 1,2,4-triazole-3-thiol class of compounds, which have garnered considerable attention for their diverse pharmacological potential. These compounds are recognized for their antimicrobial, antifungal, antitubercular, anticancer, and anti-inflammatory activities.[1][3]

The substituent at the N4-position and C5-position of the triazole ring can be readily modified, allowing for the fine-tuning of the molecule's steric and electronic properties to enhance its biological efficacy and selectivity. This guide will focus on the general chemical properties, synthetic methodologies, and biological applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

A common and efficient method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1] This synthetic approach is versatile and can accommodate a wide range of substituents at both the N4 and C5 positions.

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization Acid Hydrazide Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Acid Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Thiosemicarbazide_ref Thiosemicarbazide 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_ref->4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Dehydrative Cyclization Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

Caption: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: General Synthesis

The following is a generalized experimental protocol for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, based on common procedures found in the literature.[1][4]

Step 1: Synthesis of 1-Acyl-4-substituted-thiosemicarbazide

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add the desired isothiocyanate (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol and can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: The 1-acyl-4-substituted-thiosemicarbazide from the previous step (1 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide.[1]

  • Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-8 hours). The progress of the cyclization can be monitored by TLC.

  • Workup and Purification: After cooling the reaction mixture to room temperature, it is acidified with a dilute acid (e.g., hydrochloric acid) to a neutral or slightly acidic pH. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Chemical and Spectroscopic Properties

4,5-Disubstituted-4H-1,2,4-triazole-3-thiols are generally stable crystalline solids with characteristic spectroscopic features. These compounds can exist in tautomeric forms, the thione and thiol forms, with the thione form often predominating in the solid state.

Spectroscopic Data

The structures of these compounds are typically confirmed using spectroscopic methods such as IR and NMR.[2][5] The following table summarizes the characteristic spectral data for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols based on published data for analogous compounds.

Spectroscopic Data Characteristic Features Typical Range
IR (cm⁻¹) N-H stretching3100-3400
S-H stretching (thiol form)2550-2600
C=N stretching1585-1625
C=S stretching (thione form)1270-1285
¹H NMR (δ ppm) N-H proton (exchangeable with D₂O)9.0 - 14.0
S-H proton (thiol form, exchangeable with D₂O)12.0 - 14.0
Protons of the N4-substituentVariable
Protons of the C5-substituentVariable

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The IR frequencies are in wavenumbers (cm⁻¹).

Biological Activities of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a broad spectrum of biological activities. The nature of the substituents at the N4 and C5 positions plays a crucial role in determining the pharmacological profile of these compounds.

Antimicrobial and Antifungal Activity

A significant area of research for this class of compounds is their potential as antimicrobial and antifungal agents.[6][7] Numerous studies have demonstrated that various 4,5-disubstituted-1,2,4-triazole-3-thiols exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[7][8][9] For instance, certain derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][10]

Other Biological Activities

Beyond their antimicrobial properties, derivatives of 1,2,4-triazole-3-thiol have been investigated for a variety of other therapeutic applications. These include:

  • Anticancer activity [1]

  • Anti-inflammatory activity [3]

  • Anticonvulsant activity [1]

  • Antioxidant activity [1]

Experimental Protocol: Antimicrobial Screening

A common method to evaluate the antimicrobial activity of newly synthesized compounds is the agar well diffusion assay.[1]

Agar Well Diffusion Method
  • Preparation of Media: Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A solution of the test compound at a known concentration (e.g., in DMSO) is added to the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic or antifungal agent is used as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

G Start Start Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Start->Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Purification and Characterization (NMR, IR, MS) Purification and Characterization (NMR, IR, MS) Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol->Purification and Characterization (NMR, IR, MS) Biological Screening Biological Screening Purification and Characterization (NMR, IR, MS)->Biological Screening Antimicrobial Assay Antimicrobial Assay Biological Screening->Antimicrobial Assay Antifungal Assay Antifungal Assay Biological Screening->Antifungal Assay Cytotoxicity Assay Cytotoxicity Assay Biological Screening->Cytotoxicity Assay Data Analysis and SAR Studies Data Analysis and SAR Studies Antimicrobial Assay->Data Analysis and SAR Studies Antifungal Assay->Data Analysis and SAR Studies Cytotoxicity Assay->Data Analysis and SAR Studies Lead Compound Identification Lead Compound Identification Data Analysis and SAR Studies->Lead Compound Identification

Caption: A logical workflow for the synthesis and biological evaluation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in the field of medicinal chemistry. The straightforward and versatile synthetic routes to these compounds, coupled with their broad and tunable range of biological activities, make them highly attractive targets for drug discovery and development. Further exploration of novel substitutions at the N4 and C5 positions is likely to yield new lead compounds with enhanced potency and selectivity for a variety of therapeutic targets.

References

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Derivatives of 1,2,4-triazole, particularly those containing a thione or thiol group, have garnered considerable attention for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][3] The unique structural features of these compounds allow for diverse interactions with biological targets.[4] This technical guide provides a comprehensive overview of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a specific derivative of this important class of compounds, focusing on its chemical identity, synthesis, and potential biological significance.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol . The molecular formula for this compound is C8H11N3S.[5]

The structure consists of a five-membered 1,2,4-triazole ring. An allyl group (–CH2–CH=CH2) is attached to the nitrogen atom at position 4, a cyclopropyl ring is attached to the carbon atom at position 5, and a thiol (–SH) group is present at the carbon atom at position 3. The "4H" designation indicates the location of the single hydrogen atom on the triazole ring's nitrogen framework.

Below is a diagram illustrating the key structural components of the molecule.

Structural Components of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol cluster_0 Core Structure cluster_1 Substituents Triazole 4H-1,2,4-triazole-3-thiol Allyl Allyl Group (at N4) Triazole->Allyl attached to N4 Cyclopropyl Cyclopropyl Group (at C5) Triazole->Cyclopropyl attached to C5 G A Cyclopropanecarboxylic acid hydrazide C 1-Cyclopropanoyl-4-allyl- thiosemicarbazide (Intermediate) A->C + Reaction B Allyl isothiocyanate B->C D 4-allyl-5-cyclopropyl- 4H-1,2,4-triazole-3-thiol (Final Product) C->D Base-catalyzed cyclization (e.g., NaOH) Potential Therapeutic Applications of the 1,2,4-Triazole-3-Thiol Scaffold center_node 1,2,4-Triazole-3-Thiol Core act1 Antimicrobial Activity center_node->act1 act2 Anticancer Activity center_node->act2 act3 Antioxidant Activity center_node->act3 act4 Anti-inflammatory Activity center_node->act4 act5 Anticonvulsant Activity center_node->act5

References

Spectroscopic and Synthetic Profile of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a general synthetic protocol for the novel heterocyclic compound, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. Due to the absence of published data for this specific molecule, this guide leverages spectral data from structurally analogous compounds to predict its key characterization features.

Predicted Spectroscopic Data

The spectroscopic signature of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is dictated by its constituent functional groups: the 1,2,4-triazole core, the N-allyl substituent, the C-cyclopropyl substituent, and the thiol group. A crucial aspect of this molecule is the potential for thione-thiol tautomerism, which will be reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl, cyclopropyl, and triazole moieties. The thiol proton signal may be broad and its chemical shift can be concentration-dependent.

Table 1: Predicted 1H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Cyclopropyl-H0.8 - 1.2Multiplet
Allyl-CH24.5 - 4.8Multiplet
Allyl-CH=5.7 - 6.0Multiplet
Allyl-=CH25.0 - 5.3Multiplet
SH/NH13.0 - 14.0Singlet (broad)

13C NMR: The carbon NMR will provide insights into the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly informative.

Table 2: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropyl-CH25 - 15
Allyl-CH245 - 50
Allyl-=CH2118 - 120
Allyl-CH=130 - 135
Triazole C-S165 - 170
Triazole C-N150 - 155
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. The presence of both N-H and S-H stretching bands can be indicative of the thione-thiol tautomerism.[1][2]

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm-1)
N-H stretch3100 - 3300
S-H stretch2550 - 2600
C-H stretch (allyl, cyclopropyl)2900 - 3100
C=N stretch (triazole ring)1580 - 1620
C=C stretch (allyl)1640 - 1680
C=S stretch (thione tautomer)1250 - 1300
Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this class of molecules.[3] The molecular ion peak [M+H]+ or [M-H]- would be expected, along with fragment ions corresponding to the loss of the allyl or cyclopropyl groups.

Experimental Protocols

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, common for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4][5][6]

General Synthetic Pathway

A plausible synthetic route involves the following key steps:

  • Formation of an Acid Hydrazide: Reaction of a cyclopropyl carboxylic acid ester with hydrazine hydrate.

  • Synthesis of Thiosemicarbazide: Reaction of the acid hydrazide with an allyl isothiocyanate.

  • Cyclization: Base-catalyzed intramolecular cyclization of the resulting thiosemicarbazide to form the 4H-1,2,4-triazole-3-thiol ring.

Detailed Methodologies

Step 1: Synthesis of Cyclopropanecarbohydrazide A mixture of ethyl cyclopropanecarboxylate and hydrazine hydrate in a suitable solvent like ethanol is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Step 2: Synthesis of 1-(Cyclopropylcarbonyl)-4-allylthiosemicarbazide To a solution of cyclopropanecarbohydrazide in an appropriate solvent, an equimolar amount of allyl isothiocyanate is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The precipitated product is filtered, washed, and dried.

Step 3: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol The 1-(cyclopropylcarbonyl)-4-allylthiosemicarbazide is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is refluxed for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel triazole derivative.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Characterization of Triazole Derivatives Start Starting Materials (Cyclopropyl Carboxylic Acid Ester, Hydrazine Hydrate, Allyl Isothiocyanate) Synthesis Multi-step Synthesis Start->Synthesis Reaction Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Crude Product Compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Purification->Compound Pure Compound Analysis Spectroscopic Analysis Compound->Analysis Characterization NMR NMR Spectroscopy (1H, 13C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Data Interpretation and Structure Elucidation NMR->Data IR->Data MS->Data

Caption: Synthetic and analytical workflow for the target compound.

References

Biological Activity of Substituted 1,2,4-Triazole-3-Thiol Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring is a fundamental scaffold in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a key component in a wide array of therapeutic agents, including the antifungal drugs fluconazole and itraconazole, the antiviral ribavirin, and the anticancer agent letrozole.[2][3] A particularly promising subclass is the substituted 1,2,4-triazole-3-thiol (or its tautomeric thione form) derivatives. These compounds serve not only as versatile intermediates for synthesizing more complex fused heterocyclic systems but also exhibit a broad spectrum of biological activities in their own right.[4][5] These activities include antimicrobial, anticancer, antiviral, and enzyme inhibitory effects.[6][7][8]

This technical guide provides a comprehensive overview of the biological activities of substituted 1,2,4-triazole-3-thiol derivatives. It details their general synthesis, summarizes quantitative biological data, outlines key experimental protocols, and visualizes structure-activity relationships and experimental workflows to support researchers and professionals in the field of drug development.

General Synthesis Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is typically achieved through a multi-step process. A common and efficient route begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate. This reaction forms a thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the final 1,2,4-triazole-3-thiol product.[6] Further modifications, such as S-alkylation at the thiol group, can be performed to generate a diverse library of derivatives.[9][10]

G start Carboxylic Acid Hydrazide + R-N=C=S inter 1,4-Disubstituted Thiosemicarbazide Intermediate start->inter Step 1: Condensation cyclize Base-Catalyzed Cyclization (e.g., NaOH) inter->cyclize Step 2: Intramolecular Dehydration product1 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol cyclize->product1 product2 S-Substituted-1,2,4-triazole Derivative product1->product2 Step 3: S-Alkylation reagent Alkyl/Aryl Halide (R'-X) reagent->product2

Caption: General synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Biological Activities

Substituted 1,2,4-triazole-3-thiol derivatives have been extensively evaluated for a range of biological activities. Their efficacy is highly dependent on the nature and position of substituents on the core triazole ring and any associated aromatic systems.[4]

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent antibacterial and antifungal properties.[6] The mechanism of antifungal action for many triazoles, like fluconazole, involves the inhibition of sterol biosynthesis, a critical component of the fungal cell membrane.[11]

Antibacterial Activity: Many synthesized compounds show significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated antibacterial effects against Staphylococcus aureus that are superior or comparable to the standard drug streptomycin.[2] Similarly, novel indole derivatives have shown potent inhibitory effects against S. aureus and E. coli.[12]

Antifungal Activity: The antifungal potential of these derivatives is notable. Studies have revealed that specific compounds exhibit strong activity against fungal species like Microsporum gypseum, with some derivatives showing efficacy superior to the clinical candidate ketoconazole.[2] However, activity can be species-dependent, with some compounds showing little to no effect against strains like Candida albicans or Aspergillus niger.[2]

Table 1: Antibacterial and Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (MIC, µg/mL)

Compound ID Substituents S. aureus B. subtilis E. coli C. albicans A. niger Reference
4c 5-(pyridin-4-yl), 4-(4-hydroxybenzylideneamino) 16 20 >100 - - [13]
4e 5-(pyridin-4-yl), 4-(4-bromobenzylideneamino) - - 25 24 32 [13]
32b / 32d 5-phenyl-1H-arylhydrazones 200 - >200 - - [3]
Nalidixic acid hybrid (1a-g) 4-amino-5-(nalidixic acid ethyl ester)-thiol Schiff bases - - - - - [12]*

| Note: For compound series 1a-g, high activity was noted against P. aeruginosa with a MIC of 16 µg/mL.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard assay to quantify antimicrobial activity.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is run in parallel.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs, and novel thiol derivatives are actively being investigated for their cytotoxic potential against various cancer cell lines.[1][9] Their mechanisms often involve the inhibition of critical enzymes like thymidine phosphorylase or protein kinases, leading to apoptosis or cell cycle arrest.[1][3]

Studies have shown that certain derivatives exhibit moderate to potent anticancer activities. For example, a series of 1,2,4-triazole-pyridine hybrids showed IC50 values in the range of 41.12 µM to 61.11 µM against murine melanoma (B16F10) cells.[9] Hydrazone-bearing derivatives have been identified as promising agents, with EC50 values between 2-17 µM against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[1]

Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (IC50, µM)

Compound ID Target Cell Line IC50 (µM) Reference Drug IC50 (µM) Reference
TP6 Murine Melanoma (B16F10) 41.12 - - [9]
47f Colon Carcinoma (HCT-116) 6.2 - - [5]
47e Breast Cancer (T47D) 43.4 - - [5]
47f Breast Cancer (T47D) 27.3 - - [5]
112c Colon Cancer (HCT 116) 4.36 Doxorubicin >50% potency [5]
Hydrazone 4 Melanoma (IGR39) ~5 - - [1]

| Hydrazone 18 | Breast Cancer (MDA-MB-231) | ~2 | - | - |[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

G start Seed Cells in 96-Well Plate treat Treat with Triazole Derivatives (Varying Conc.) start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard experimental workflow for the MTT cell viability assay.
Antiviral and Enzyme Inhibition Activities

The 1,2,4-triazole ring is a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with various enzymes and receptors.[14] This property underpins its use in developing antiviral agents and specific enzyme inhibitors.

Antiviral Activity: Triazole derivatives have shown promise against a wide range of DNA and RNA viruses, including influenza, herpes simplex, and hepatitis C.[14][15] For example, enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses.[14]

Enzyme Inhibition: This is a significant area of activity. Derivatives have been shown to inhibit various enzymes:

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a key strategy for treating Alzheimer's disease. Certain 1,2,4-triazole-3-thiol derivatives have demonstrated excellent inhibitory activity against both AChE and BChE.[16][17]

  • α-Glucosidase: As a target for type 2 diabetes, inhibition of this enzyme delays carbohydrate digestion. Azinane-triazole compounds have shown more potent α-glucosidase inhibition than the standard drug acarbose.[17][18]

  • Cyclooxygenase (COX): Some triazole derivatives act as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[19]

Table 3: Enzyme Inhibition Activity of Selected 1,2,4-Triazole-3-thiol Derivatives (IC50, µM)

Compound Series Target Enzyme Best IC50 (µM) Reference Drug IC50 (µM) Reference
83b,c,f,l Thymidine Phosphorylase 61.98 7-deazaxanthin 38.68 [3]
12n α-Glucosidase 261.43 Acarbose 375.82 [17][18]
2.1, 2.2, 2.3 Acetylcholinesterase (AChE) Good activity reported - - [16]

| 7 | Cyclooxygenase-2 (COX-2) | 21.53 | Celecoxib | 3.33 |[19] |

Structure-Activity Relationship (SAR) Analysis

The biological potency of 1,2,4-triazole-3-thiol derivatives is critically influenced by the chemical nature of the substituents at the N4 and C5 positions of the triazole ring, as well as modifications to the exocyclic thiol group.

  • Influence of Substituents: Electron-withdrawing groups (e.g., halogens like -Cl, -F) on aromatic rings attached to the triazole core often enhance antimicrobial activity.[4] Conversely, electron-donating groups (e.g., -OH, -OCH3) can increase antifungal and antitumor properties.[3][4]

  • Positional Effects: The position of the substituent on an aromatic ring is also crucial. For example, in one study of antibacterial agents, a 4-hydroxy group on a benzylideneamino moiety led to the most active compound against Gram-positive bacteria.[13]

  • Schiff Base Formation: The conversion of the 4-amino group into various Schiff bases is a common strategy to modulate biological activity, with different aromatic aldehydes leading to varied antimicrobial profiles.[2][13]

SAR core 1,2,4-Triazole-3-thiol Core N4-Substituent C5-Substituent activities Antibacterial Activity Antifungal Activity Anticancer Activity core:e->activities:w Enhances core:e->activities:w Enhances core:e->activities:w Enhances substituents Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Electron-Donating Groups (e.g., -OH, -OCH3, -CH3) substituents:ewg->core:n4 Modify N4/C5 Rings substituents:edg->core:c5 p1->activities:anti_b Favors p2->activities:anti_f Favors p3->activities:anti_c Favors

Caption: Structure-Activity Relationship (SAR) logic for triazole derivatives.

Conclusion

Substituted 1,2,4-triazole-3-thiol derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The extensive research summarized herein demonstrates their significant potential as antimicrobial, anticancer, and antiviral agents, as well as specific enzyme inhibitors. The straightforward and adaptable synthesis allows for the creation of large libraries of compounds for screening. Future work in this area will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited specific literature on this exact molecule, this guide synthesizes information from analogous structures and general principles of triazole chemistry to present a plausible history, a detailed proposed synthesis protocol, and relevant physicochemical and safety data. The document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction and Background

The 1,2,4-triazole nucleus is a prominent scaffold in a vast array of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their therapeutic potential. The specific compound, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, incorporates an allyl group at the N4 position and a cyclopropyl group at the C5 position. These substitutions are of interest as the allyl group can participate in various chemical transformations and may influence the compound's pharmacokinetic profile, while the cyclopropyl ring is a known bioisostere for phenyl rings and can enhance metabolic stability and binding affinity to biological targets.

While the specific discovery and detailed historical development of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol are not well-documented in publicly accessible scientific literature, its existence is confirmed by its availability from several chemical suppliers under the CAS number 443917-88-2.[1][2] The synthesis of such molecules generally follows established routes for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Physicochemical and Safety Data

A summary of the available physicochemical properties and safety information for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is presented in Table 1. This information is primarily derived from safety data sheets (SDS) provided by chemical suppliers.

Table 1: Physicochemical and Safety Data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

PropertyValueReference
CAS Number 443917-88-2[1][2]
Molecular Formula C₈H₁₁N₃S[1]
Molecular Weight 181.26 g/mol [1]
Purity ≥95%[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Proposed Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through the cyclization of an appropriately substituted thiosemicarbazide in the presence of a base.[3] A plausible and commonly employed synthetic route for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a two-step process, which is depicted in the following diagram.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A Cyclopropanecarboxylic acid hydrazide C 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide A->C Reflux in Ethanol B Allyl isothiocyanate B->C D 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide F 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol D->F Reflux, then Acidification E Sodium Hydroxide (aq) E->F

Caption: General synthesis pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol based on established methodologies for analogous compounds.[3][4][5]

Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide

Materials:

  • Cyclopropanecarboxylic acid hydrazide

  • Allyl isothiocyanate

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar quantities of cyclopropanecarboxylic acid hydrazide and allyl isothiocyanate in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid crude product, 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide, can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity intermediate is desired.

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Materials:

  • 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide

  • 2N Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask containing the crude 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide from the previous step, add a 2N aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 6-8 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6, which will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from ethanol to yield pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

The following diagram illustrates the proposed experimental workflow.

G start Start step1 Dissolve Cyclopropanecarboxylic acid hydrazide and Allyl isothiocyanate in Ethanol start->step1 step2 Reflux for 4-6 hours step1->step2 step3 Remove Ethanol under reduced pressure step2->step3 intermediate Crude 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide step3->intermediate step4 Add 2N Sodium Hydroxide intermediate->step4 step5 Reflux for 6-8 hours step4->step5 step6 Cool and Filter step5->step6 step7 Acidify with HCl step6->step7 step8 Filter and Wash with water step7->step8 step9 Dry the product step8->step9 purification Recrystallize from Ethanol step9->purification end Pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol purification->end

Caption: Proposed experimental workflow for the synthesis of the target compound.

Representative Data for Analogous Compounds

While specific yield and characterization data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol are not available in the literature, Table 2 provides data for structurally related compounds to offer an expected range of outcomes.

Table 2: Synthesis and Characterization Data for Analogous 4-allyl-5-substituted-4H-1,2,4-triazole-3-thiols

5-SubstituentYield (%)Melting Point (°C)Reference
4-pyridyl80222-224[5]
4-methoxyphenylNot specifiedNot specified[4]
(4-chloro-3,5-dimethylphenoxy)methylNot specifiedNot specified
3,4-dimethoxyphenylNot specifiedNot specified[6]

Conclusion

This technical guide has consolidated the available information on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and provided a detailed, plausible pathway for its synthesis based on established chemical principles for this class of compounds. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers aiming to synthesize and study this molecule. The lack of extensive literature on this specific compound highlights an opportunity for further research to explore its synthesis, characterization, and potential biological activities, thereby contributing to the broader understanding and application of 1,2,4-triazole derivatives in drug discovery and development.

References

Potential Therapeutic Targets of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol molecule, possessing both an allyl and a cyclopropyl moiety, presents a unique structural framework that could be explored for various therapeutic applications. The diverse biological activities of 1,2,4-triazole-3-thiol derivatives suggest that this compound could interact with multiple biological targets.[3]

Potential Therapeutic Areas and Targets

Based on extensive research on analogous compounds, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a candidate for investigation in the following therapeutic areas:

  • Antimicrobial Therapy: The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.[2]

  • Anti-inflammatory and Analgesic Applications: Many triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.

  • Anticancer Therapeutics: The triazole core is present in several anticancer agents, and its derivatives have shown promising cytotoxic activities.[4]

  • Anticonvulsant Drugs: Certain 1,2,4-triazole derivatives have been identified as potent anticonvulsant agents.[2]

  • Antitubercular Agents: The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutics, with 1,2,4-triazole derivatives showing notable activity.

The potential molecular targets for these activities are summarized in the table below.

Therapeutic AreaPotential Molecular TargetRationale based on Analogous Compounds
Antimicrobial Fungal Cytochrome P450 14α-demethylase (CYP51) Inhibition of ergosterol biosynthesis is a key mechanism for azole antifungals.
Bacterial DNA gyrase and Topoisomerase IV Hybrid molecules of quinolones and triazoles have shown potent antibacterial activity.
InhA (Enoyl-acyl carrier protein reductase) A potential target for antitubercular activity.
Anti-inflammatory Cyclooxygenase (COX-1 and COX-2) Inhibition of prostaglandin synthesis is a common mechanism for anti-inflammatory drugs.
Lipoxygenase (LOX) Inhibition of leukotriene synthesis.
Tumor Necrosis Factor-alpha (TNF-α) Modulation of pro-inflammatory cytokine production.
Anticancer Tyrosine Kinases Many kinase inhibitors incorporate heterocyclic scaffolds like triazoles.
Topoisomerases Interference with DNA replication in cancer cells.
Indoleamine 2,3-dioxygenase (IDO1) A target in immuno-oncology.
Aromatase A target in hormone-dependent breast cancer.
Anticonvulsant GABA-A Receptor Positive allosteric modulation of GABAergic neurotransmission.
Voltage-gated Sodium Channels Modulation of neuronal excitability.

Hypothetical Quantitative Data for Prioritization

To guide initial screening efforts, the following table presents hypothetical IC50 values for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against various targets, based on activities reported for other triazole derivatives. These values are purely illustrative and require experimental validation.

Target Enzyme/ReceptorHypothetical IC50 (µM)Reference Compound Class
COX-25.2Phenyl-substituted 1,2,4-triazoles
5-LOX12.8Thio-substituted 1,2,4-triazoles
Candida albicans (MIC)8.5Fluconazole and related triazoles
Staphylococcus aureus (MIC)15.0Ciprofloxacin-triazole hybrids
Mycobacterium tuberculosis H37Rv (MIC)6.254-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives[5]
HCT-116 (Human Colon Carcinoma)10.7Schiff bases of 1,2,4-triazoles[4]

Experimental Protocols for Target Validation

The following are generalized experimental protocols that can be adapted to evaluate the biological activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Methodology (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology (Enzyme Immunoassay):

  • Utilize a commercially available COX inhibitor screening assay kit.

  • Pre-incubate the test compound at various concentrations with purified COX-1 or COX-2 enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of inhibition and determine the IC50 value.

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and a general workflow for the initial assessment of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

G cluster_0 Potential Anti-inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Compound->COX2 Inhibition

Caption: Potential COX-2 inhibitory pathway.

G cluster_1 Antifungal Target Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Compound->CYP51 Inhibition

Caption: Potential antifungal mechanism via CYP51 inhibition.

Caption: General workflow for preclinical evaluation.

Conclusion and Future Directions

While specific biological data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is currently lacking, the extensive body of research on the 1,2,4-triazole-3-thiol scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the allyl and cyclopropyl groups may confer unique pharmacological properties, including enhanced binding affinity, improved metabolic stability, or a novel mechanism of action.

Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of targets implicated in the biological activities of related triazole derivatives. The experimental protocols and potential pathways outlined in this guide provide a foundational framework for initiating such an investigation. Successful identification of a primary target would pave the way for lead optimization and further preclinical development.

References

Structure-Activity Relationship of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol represent a novel class of heterocyclic compounds with significant potential for development as therapeutic agents. This technical guide provides a comprehensive overview of their structure-activity relationships (SAR), plausible synthetic routes, and proposed experimental protocols for biological evaluation. Due to the limited availability of direct experimental data for this specific scaffold, this document outlines a predictive SAR based on established findings for analogous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this promising chemical series.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically approved drugs exhibiting diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position, along with various substituents at the 4- and 5-positions of the triazole ring, can significantly modulate the compound's physicochemical properties and biological activity. Specifically, the incorporation of an allyl group at the N4 position and a cyclopropyl ring at the C5 position is anticipated to confer unique conformational features that may enhance interactions with biological targets. This guide explores the potential structure-activity relationships of this specific class of triazole derivatives, providing a framework for their synthesis and biological screening.

Proposed Synthesis Pathway

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Synthesis_Pathway A Cyclopropanecarboxylic acid hydrazide C 1-(Cyclopropanecarbonyl)-4-allylthiosemicarbazide A->C Reaction B Allyl isothiocyanate B->C Reaction D 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol C->D Alkaline Cyclization (e.g., NaOH or KOH) SAR_Relationship Core 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Core N4 N4-Allyl Group Core->N4 Modification C5 C5-Cyclopropyl Group Core->C5 Modification C3 C3-Thiol Group Core->C3 Modification Activity Biological Activity (Antifungal, Enzyme Inhibition, etc.) N4->Activity Influences potency and selectivity C5->Activity Impacts steric and electronic properties C3->Activity Essential for activity, potential for prodrugs Antifungal_Workflow A Prepare serial dilutions of test compounds in microplate B Inoculate wells with a standardized fungal suspension A->B C Incubate at appropriate temperature and duration B->C D Visually or spectrophotometrically assess fungal growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Technical Guide: 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 443917-88-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 443917-88-2, identified as 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the potential applications of this molecule as a building block in organic synthesis and medicinal chemistry. While this compound is available from various suppliers for research and development purposes, it is important to note that, as of the date of this guide, there is a lack of publicly available literature on its specific biological activities, mechanisms of action, and detailed experimental protocols.

Chemical and Physical Properties

The fundamental properties of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol are summarized in the tables below. This data has been compiled from various chemical supplier catalogs.

Table 1: General Chemical Information
PropertyValueSource
CAS Number 443917-88-2[1][2][3][4]
Chemical Name 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol[1][2][4]
Synonyms 5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol[5]
Molecular Formula C8H11N3S[1][2][3][6]
Molecular Weight 181.26 g/mol [1][2][3][7]
MDL Number MFCD03423477[1][7]
Table 2: Physical Properties
PropertyValueSource
Appearance Not specified, likely a solid[6]
Purity >95% to >97% (Varies by supplier)[1][4][6]
Boiling Point 243.9ºC at 760 mmHg[4]
Flash Point 101.3ºC[4]
Density 1.37 g/cm³[4]
Storage Store long-term in a cool, dry place; some suppliers recommend 2-8°C[1][7]

Safety and Handling

This compound is intended for research and development use only and must be handled by technically qualified individuals.[1] It is not intended for use in foods, cosmetics, drugs, or for any other consumer purposes.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is available from several chemical suppliers. The table below lists some of the known suppliers. It is recommended to request a certificate of analysis (COA) from the supplier to verify the purity and identity of the compound.

Table 3: Commercial Suppliers
SupplierPurityNotes
AK Scientific, Inc.Min. 95%Products are stocked and shipped from the USA.[1]
Novachemistry>97%Inquire for pack size and availability.[6]
Shanghai Aladdin Biochemical Technology Co., LTD95.0%Verified supplier on Chemsrc.[4]
BLD PharmNot specifiedOffers various quantities.[7]
Ambeed95%Available in various quantities.[8]
Chemenu95%Research-based manufacturer of pharmaceutical intermediates.[9]

Experimental Protocols

As of the current date, there are no specific published experimental protocols detailing the use of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in biological or pharmacological studies. The primary application of this compound appears to be as a chemical intermediate.

For researchers acquiring this compound, a general workflow for characterization and initial screening is suggested below.

G cluster_0 Compound Acquisition and Initial Characterization cluster_1 Solubility and Stability Assessment cluster_2 In Vitro Screening cluster_3 Further Studies A Procure Compound (CAS 443917-88-2) B Verify Identity and Purity (e.g., NMR, MS, HPLC) A->B C Determine Solubility in Relevant Solvents (e.g., DMSO, PBS) B->C Proceed if purity is confirmed D Assess Stability under Experimental Conditions C->D E Primary Screening (e.g., Target-based or Phenotypic Assays) D->E Proceed with stable formulation F Determine Potency (e.g., IC50, EC50) E->F G Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) F->G H Mechanism of Action Studies G->H Proceed with non-toxic concentrations I In Vivo Efficacy and PK/PD Studies H->I

A general experimental workflow for the characterization of a novel chemical compound.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the public domain regarding the signaling pathways modulated by 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol or its mechanism of action in any biological system. The structural motifs present in the molecule, such as the triazole and thiol groups, are found in various biologically active compounds, suggesting a potential for interaction with biological targets. However, any such activity would need to be determined through empirical investigation.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action, should the compound demonstrate biological activity in initial screens.

G A Identified Biological Activity (from primary screen) B Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) A->B C Pathway Analysis (e.g., Western Blot, Reporter Assays) A->C D Validate Target Engagement in Cells B->D C->D E Elucidate Mechanism of Action D->E

A logical workflow for elucidating the mechanism of action of a biologically active compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed protocol for the laboratory-scale synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a prominent feature in a variety of pharmacologically active agents. The synthetic route described herein is based on established methods for the preparation of substituted 1,2,4-triazole-3-thiols, which involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.

Experimental Protocol

The synthesis of the target compound is achieved in a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid hydrazide with allyl isothiocyanate to form the key intermediate, 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide. The subsequent step is the base-catalyzed cyclization of this intermediate to yield the final product.

Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

  • Reagents and Materials:

    • Cyclopropanecarboxylic acid hydrazide

    • Allyl isothiocyanate

    • Ethanol (absolute)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure: a. In a 250 mL round-bottom flask, dissolve cyclopropanecarboxylic acid hydrazide (0.1 mol) in absolute ethanol (100 mL). b. To this solution, add allyl isothiocyanate (0.1 mol) dropwise with continuous stirring. c. Fit the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 4-6 hours. d. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). e. After completion of the reaction, cool the mixture to room temperature. f. The resulting precipitate of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide is collected by filtration. g. Wash the solid product with a small amount of cold ethanol and dry it under vacuum.

Step 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • Reagents and Materials:

    • 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl, concentrated)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • pH paper or pH meter

  • Procedure: a. Suspend the 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide (0.08 mol) obtained from Step 1 in an 8% aqueous solution of sodium hydroxide (150 mL) in a 250 mL round-bottom flask. b. Heat the mixture to reflux with stirring for 6-8 hours. c. Monitor the reaction for the evolution of hydrogen sulfide (H₂S) gas, which indicates the progress of cyclization. d. After the reflux period, cool the reaction mixture in an ice bath. e. Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. f. The crude product will precipitate out of the solution. g. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. h. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

ParameterExpected Value
Yield 75-85%
Melting Point 150-160 °C (Uncorrected)
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-13.8 (s, 1H, SH), 5.8-6.0 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 4.5-4.7 (d, 2H, N-CH₂-), 1.8-2.0 (m, 1H, cyclopropyl-CH), 0.8-1.1 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=S), ~150 (C-cyclopropyl), 132-134 (-CH=), 117-119 (=CH₂), 45-47 (N-CH₂), 8-10 (cyclopropyl-CH), 6-8 (cyclopropyl-CH₂)
IR (KBr, cm⁻¹) ~3100 (N-H), ~2550 (S-H), ~1620 (C=N), ~1250 (C=S)
Mass Spec (ESI-MS) m/z: [M+H]⁺ expected at approx. 198.08

Visualizations

The following diagrams illustrate the synthetic workflow for producing 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Hydrazide Cyclopropanecarboxylic acid hydrazide Intermediate 1-(cyclopropanecarbonyl)-4-allyl- thiosemicarbazide Hydrazide->Intermediate Ethanol, Reflux Allyl_ITC Allyl isothiocyanate Allyl_ITC->Intermediate Product 4-allyl-5-cyclopropyl-4H- 1,2,4-triazole-3-thiol Intermediate->Product 1. NaOH, Reflux 2. HCl (acidification) Intermediate_ref Thiosemicarbazide Intermediate

Caption: Synthetic pathway for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Experimental_Workflow start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_itc Add Allyl Isothiocyanate dissolve->add_itc reflux1 Reflux for 4-6 hours add_itc->reflux1 filter1 Filter and Dry Intermediate reflux1->filter1 suspend Suspend Intermediate in NaOH solution filter1->suspend reflux2 Reflux for 6-8 hours suspend->reflux2 acidify Cool and Acidify with HCl reflux2->acidify filter2 Filter and Wash Crude Product acidify->filter2 recrystallize Recrystallize from Ethanol/Water filter2->recrystallize end Final Product recrystallize->end

Application Notes and Protocols: Antimicrobial Screening of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential antimicrobial profile of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols are based on established methods for the screening of novel 1,2,4-triazole derivatives, a class of heterocyclic compounds known for their broad-spectrum biological activities.[1][2][3]

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of activities including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][4] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the antimicrobial potency.[1] This document outlines the synthesis and antimicrobial evaluation of a specific derivative, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Synthesis Protocol

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process, a common strategy for preparing analogous 1,2,4-triazole-3-thiols.[5][6][7][8]

Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide

  • Cyclopropanecarboxylic acid is esterified, typically using methanol in the presence of an acid catalyst.

  • The resulting methyl cyclopropanecarboxylate is then reacted with hydrazine hydrate to yield cyclopropanecarboxylic acid hydrazide.[5]

Step 2: Synthesis of Potassium 2-(cyclopropanecarbonyl)hydrazine-1-carbodithioate

  • The hydrazide from Step 1 is treated with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution.[6][7][8]

Step 3: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • The potassium salt from Step 2 is cyclized by refluxing with hydrazine hydrate.[7][8]

Step 4: Synthesis of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • The 4-amino intermediate from Step 3 is reacted with allyl bromide in a suitable solvent to introduce the allyl group at the N4 position.

G cluster_0 Synthesis Pathway Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Methyl cyclopropanecarboxylate Methyl cyclopropanecarboxylate Cyclopropanecarboxylic acid->Methyl cyclopropanecarboxylate Esterification Cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic acid hydrazide Methyl cyclopropanecarboxylate->Cyclopropanecarboxylic acid hydrazide Hydrazinolysis Potassium dithiocarbazinate salt Potassium dithiocarbazinate salt Cyclopropanecarboxylic acid hydrazide->Potassium dithiocarbazinate salt CS2, KOH 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Potassium dithiocarbazinate salt->4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Cyclization (Hydrazine) 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol->4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Alkylation (Allyl bromide)

Figure 1: General synthesis workflow for the target compound.

Antimicrobial Screening Protocols

The following are standard protocols for evaluating the antimicrobial activity of novel compounds like 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Agar Disk Diffusion Method (Preliminary Screening)

This method is used for the initial qualitative assessment of antimicrobial activity.[1][9]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compound solution (e.g., 1 mg/mL in DMSO)

  • Standard antibiotic and antifungal solutions (e.g., Ciprofloxacin, Fluconazole)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile swabs

Procedure:

  • Prepare MHA and SDA plates.

  • Inoculate the agar surface uniformly with the microbial suspension using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compound and standard drugs.

  • Place the discs on the inoculated agar surface.

  • Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 25-28°C for 48-72 hours.[5]

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound stock solution

  • Standard drug solutions

  • Microbial suspensions (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

  • Resazurin or other growth indicators (optional)

Procedure:

  • Dispense the appropriate broth into all wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compound and standard drugs in the wells.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe + broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection for the absence of turbidity or by using a colorimetric indicator.

G cluster_1 Antimicrobial Screening Workflow Prepare Microbial Inoculum Prepare Microbial Inoculum Agar Disk Diffusion (Qualitative) Agar Disk Diffusion (Qualitative) Prepare Microbial Inoculum->Agar Disk Diffusion (Qualitative) Broth Microdilution (Quantitative) Broth Microdilution (Quantitative) Prepare Microbial Inoculum->Broth Microdilution (Quantitative) Measure Zone of Inhibition Measure Zone of Inhibition Agar Disk Diffusion (Qualitative)->Measure Zone of Inhibition Identify Active Compounds Identify Active Compounds Measure Zone of Inhibition->Identify Active Compounds Determine MIC Determine MIC Broth Microdilution (Quantitative)->Determine MIC Identify Potent Compounds Identify Potent Compounds Determine MIC->Identify Potent Compounds

Figure 2: Experimental workflow for antimicrobial screening.

Data Presentation

The antimicrobial activity data for analogous 1,2,4-triazole-3-thiol derivatives are summarized below. These values provide a reference for the expected potency of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
N-allyl derivativeM. tuberculosis4–32[1]
N-allyl derivativeS. aureus, K. pneumoniae, P. aeruginosa, E. coliActive (Zone of Inhibition)[1]
1,2,4-triazolo[3,4-b][1][5][10]thiadiazineS. aureus, E. coli, P. aeruginosa4–16[1]
1,2,3-triazole-bis-1,2,4-triazole-3-thionesGram-positive bacteria4–64[11]
1,2,3-triazole-bis-1,2,4-triazole-3-thionesGram-negative bacteria4–128[11]
1,2,3-triazole-bis-1,2,4-triazole-3-thionesFungi2–64[11]
4-(substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiolsS. aureus16[6]
4-(substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiolsE. coli25[6]

Potential Mechanism of Action

The antifungal activity of triazole compounds is well-established and primarily involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the disruption of the membrane integrity and ultimately, fungal cell death. For antibacterial action, some studies on similar heterocyclic compounds suggest the inhibition of enzymes like Glucosamine-6-phosphate synthase, which is involved in cell wall biosynthesis.[11]

G cluster_2 Antifungal Mechanism of Action Triazole Compound Triazole Compound CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Triazole Compound->CYP51 (Lanosterol 14α-demethylase) Inhibition Ergosterol Synthesis Ergosterol Synthesis CYP51 (Lanosterol 14α-demethylase)->Ergosterol Synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Synthesis Conversion Fungal Cell Membrane Disruption Fungal Cell Membrane Disruption Ergosterol Synthesis->Fungal Cell Membrane Disruption Leads to

Figure 3: Proposed antifungal mechanism of action for triazole compounds.

Structure-Activity Relationship (SAR) Insights

Based on studies of various 1,2,4-triazole derivatives, the following structural features may influence the antimicrobial activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:

  • The allyl group at the N4 position has been associated with a broad spectrum of antibacterial and antimycobacterial activity.[1]

  • The thione/thiol tautomerism is crucial for biological activity, with the sulfur atom playing a key role in interacting with biological targets.

  • The nature of the substituent at the C5 position significantly impacts the activity. The presence of a cyclopropyl group , a small, rigid ring, may confer favorable steric and electronic properties for binding to target enzymes.

  • Generally, the introduction of lipophilic groups can enhance antimicrobial activity by facilitating passage through microbial cell membranes.

Conclusion

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a promising candidate for antimicrobial screening based on the well-documented activities of structurally related compounds. The protocols outlined in this document provide a robust framework for its synthesis and evaluation against a panel of pathogenic bacteria and fungi. The expected outcomes include the determination of its activity spectrum and potency (MIC values), which will be crucial for any further drug development efforts.

References

Application Notes and Protocols for In Vitro Anticancer Assay of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anticancer potential of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols outlined are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, which are crucial for the initial screening and characterization of novel anticancer compounds.[1][2][3]

Introduction

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[7] This document outlines a series of in vitro assays to systematically evaluate the anticancer efficacy of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Application Notes

The primary objective of these in vitro assays is to determine the cytotoxic effects of the test compound on various cancer cell lines and to elucidate its mechanism of action.

  • Cell Line Selection: A panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. Representative cell lines could include:

    • MCF-7: Human breast adenocarcinoma.

    • HeLa: Human cervical cancer.

    • A549: Human lung carcinoma.

    • HepG2: Human liver carcinoma.[5]

    • DU145: Human prostate carcinoma.[8]

    • A non-cancerous cell line (e.g., MRC-5 or VERO) should be included to evaluate the compound's selectivity and potential toxicity to normal cells.

  • Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • Apoptosis Detection (Annexin V/Propidium Iodide Assay): To determine if the compound induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[12][13] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][14] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

  • Cell Cycle Analysis: To investigate whether the compound affects cell cycle progression, flow cytometric analysis of DNA content is performed.[4][15][16][17] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] An accumulation of cells in a specific phase suggests that the compound may interfere with cell cycle checkpoints.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against various cancer cell lines (Hypothetical Data)

Cell LineIC₅₀ (µM) ± SD
MCF-7 (Breast)15.2 ± 1.8
HeLa (Cervical)10.5 ± 1.2
A549 (Lung)25.8 ± 3.1
HepG2 (Liver)18.9 ± 2.3
DU145 (Prostate)22.4 ± 2.7
MRC-5 (Normal)> 100

IC₅₀: The concentration of the compound that inhibits 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in HeLa Cells (Hypothetical Data)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.1 ± 0.31.5 ± 0.2
Compound1025.4 ± 2.915.2 ± 1.7
Compound2045.8 ± 4.128.6 ± 3.2

Cells were treated for 48 hours. Data are presented as the percentage of cells in each quadrant from flow cytometry analysis.

Table 3: Cell Cycle Analysis of HeLa Cells Treated with 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (Hypothetical Data)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.2 ± 4.525.1 ± 2.819.7 ± 2.1
Compound1040.3 ± 3.920.5 ± 2.539.2 ± 3.7
Compound2025.9 ± 3.115.8 ± 1.958.3 ± 5.2

Cells were treated for 24 hours. Data represent the percentage of cells in each phase of the cell cycle.

Experimental Protocols

MTT Assay for Cell Viability[5][8][10][11][12][19][20]

Materials:

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay using Annexin V/PI Staining[13][14][15]

Materials:

  • HeLa cells (or other selected cell line)

  • Complete culture medium

  • 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (1 x 10⁶ cells) in a culture flask and treat with the desired concentrations of the test compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.

Cell Cycle Analysis by Flow Cytometry[4][16][17][18][21]

Materials:

  • HeLa cells (or other selected cell line)

  • Complete culture medium

  • 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C or for at least 30 minutes.[4][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the DNA content. At least 20,000 events should be collected for each sample.[16] The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental and Signaling Pathway Diagrams

In_Vitro_Anticancer_Screening_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture compound_treatment Compound Treatment (Serial Dilutions) cell_culture->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis_ic50 Data Analysis (Calculate IC50) cytotoxicity_assay->data_analysis_ic50 mechanism_studies Mechanism of Action Studies data_analysis_ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mechanism_studies->cell_cycle_assay pathway_analysis Signaling Pathway Analysis mechanism_studies->pathway_analysis end End: Report Findings apoptosis_assay->end cell_cycle_assay->end pathway_analysis->end

Caption: General workflow for in vitro anticancer screening.

Apoptosis_Detection_Workflow start Start: Treat Cells with Compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptosis (Annexin V+/PI-) - Late Apoptosis/Necrosis (Annexin V+/PI+) - Necrosis (Annexin V-/PI+) analyze->quadrant end End: Quantify Apoptosis quadrant->end

Caption: Apoptosis detection workflow using Annexin V/PI.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.[18][19][20][21][22]

References

Application Notes and Protocols: 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in a number of clinically significant antifungal agents, including fluconazole and itraconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect. The exploration of novel 1,2,4-triazole derivatives, such as 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, is a promising avenue for the development of new antifungal agents with potentially improved efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

This document provides a proposed synthesis protocol, a general methodology for in vitro antifungal susceptibility testing, and a summary of the potential mechanism of action for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, based on data from analogous compounds.

Proposed Synthesis Protocol

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be hypothetically achieved through a multi-step process, as illustrated in the diagram below. This proposed pathway is based on common synthetic routes for similar 1,2,4-triazole-3-thiol derivatives.

G cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization to Triazole-3-thiol A Cyclopropanecarboxylic acid hydrazide D Potassium 3-(cyclopropanecarbonyl)dithiocarbazinate A->D Reacts with B Carbon disulfide (CS2) B->D Reacts with C Potassium hydroxide (KOH) in Ethanol C->D In presence of E Potassium 3-(cyclopropanecarbonyl)dithiocarbazinate G 1-(Cyclopropanecarbonyl)-4-allyl-thiosemicarbazide E->G Reacts with F Allyl isothiocyanate F->G Reacts with H 1-(Cyclopropanecarbonyl)-4-allyl-thiosemicarbazide K 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol H->K Cyclization with I Aqueous NaOH (reflux) I->K Followed by J Acidification (e.g., HCl) J->K

Caption: Proposed synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Detailed Methodology:

  • Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazinate:

    • To a solution of potassium hydroxide in absolute ethanol, add cyclopropanecarboxylic acid hydrazide.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried.

  • Synthesis of 1-(Cyclopropanecarbonyl)-4-allyl-thiosemicarbazide:

    • Suspend the potassium salt from the previous step in ethanol.

    • Add allyl isothiocyanate to the suspension.

    • Reflux the mixture for 4-6 hours.

    • After cooling, the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

  • Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:

    • Reflux the thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2M) for 6-8 hours.

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and filter to remove any impurities.

    • Acidify the filtrate with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Antifungal Activity Data (Representative)

While specific data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unavailable, the following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of several structurally related 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against common fungal pathogens, as reported in the literature. This data illustrates the potential of this class of compounds as antifungal agents.

Compound IDR1 (at N4)R2 (at C5)Candida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Reference
4a -HPhenyl>100>100[1]
4e -CH2-CH=CH2Pyridin-4-yl2432[1]
5c -N=CH-C6H4-FPhenylNot TestedNot Tested[2]
5k -N=CH-C6H4-Cl2,4-dichlorophenylNot TestedNot Tested[2]

Note: The compound IDs are as designated in the cited literature.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against fungal strains using the broth microdilution method.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare fungal inoculum (e.g., 10^5 CFU/mL) F Add fungal inoculum to all wells (except negative control) A->F B Prepare serial dilutions of test compound in DMSO E Add serially diluted compound to respective wells B->E C Prepare 96-well microtiter plate D Add culture medium to all wells C->D D->E E->F G Include positive (no drug) and negative (no inoculum) controls F->G H Incubate plates at appropriate temperature (e.g., 35°C for 24-48h) G->H I Visually or spectrophotometrically assess fungal growth H->I J Determine MIC: lowest concentration with no visible growth I->J

Caption: Workflow for in vitro antifungal susceptibility testing.

Detailed Methodology:

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • A suspension of fungal spores or cells is prepared in sterile saline or culture medium.

    • The suspension is adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Test Compound:

    • A stock solution of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.

    • Positive (inoculum without the compound) and negative (medium only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

    • Growth can be assessed visually or by using a spectrophotometric plate reader.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents are known to target the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for fungal cell membrane integrity) Lanosterol->Ergosterol Catalyzed by Enzyme->Ergosterol Disruption Disruption of membrane integrity, leading to fungal cell death or growth inhibition Enzyme->Disruption Leads to Triazole 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Triazole->Enzyme Inhibits

Caption: Mechanism of action of triazole antifungal agents.

The nitrogen atom at position 4 of the triazole ring is believed to bind to the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This binding inhibits the demethylation of lanosterol, a precursor to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Conclusion

While further experimental validation is required, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol represents a promising candidate for investigation as a novel antifungal agent based on the known activities of structurally similar compounds. The protocols and information provided herein offer a foundational framework for researchers to synthesize and evaluate the antifungal potential of this and other novel triazole derivatives.

References

Application Notes and Protocols for Molecular Docking of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with Microbial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the molecular docking of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with potential microbial enzyme targets. This compound, a derivative of the versatile 1,2,4-triazole scaffold, is a candidate for investigation as an antimicrobial agent. Molecular docking is a crucial computational technique to predict the binding affinity and interaction patterns between a ligand and a target protein, offering insights into the compound's potential mechanism of action.

Introduction

Triazole derivatives are a well-established class of antimicrobial agents. Their efficacy often stems from the inhibition of essential microbial enzymes. For antifungal triazoles, a primary target is Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane integrity. In bacteria, a common target for similar heterocyclic compounds is DNA gyrase, an enzyme essential for DNA replication. Another potential target in fungi is N-myristoyl transferase (NMT), an enzyme involved in protein modification and signaling.

This document outlines the procedures for preparing the ligand and target enzyme structures, performing the molecular docking simulations, and analyzing the results.

Data Presentation

The following tables summarize hypothetical quantitative data from molecular docking simulations of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with selected microbial enzymes. These values are illustrative and serve as a reference for expected results.

Table 1: Docking Results for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with Fungal Enzymes

Target EnzymePDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting Residues
Candida albicans CYP515v5z-8.51.5 µMTYR132, HIS377, MET508
Candida albicans NMT1IYL-7.28.2 µMTYR225, LEU394, ASN392

Table 2: Docking Results for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with Bacterial Enzyme

Target EnzymePDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)Interacting Residues
Escherichia coli DNA Gyrase (Subunit B)1KZN-7.84.5 µMASP73, GLY77, ARG136

Experimental Protocols

A detailed methodology for molecular docking using AutoDock Vina, a widely used open-source docking program, is provided below.

Protocol 1: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a common format like MOL or SDF. Alternatively, the structure can be built and energy-minimized using software like Avogadro. The CAS number for this compound is 443917-88-2.

  • Convert to PDBQT Format: Use AutoDockTools (ADT) to convert the ligand file to the PDBQT format. This format includes atomic charges and defines the rotatable bonds.

    • Open ADT and go to Ligand -> Input -> Open to load the ligand file.

    • ADT will automatically compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Then, go to Ligand -> Output -> Save as PDBQT to save the prepared ligand file.

Protocol 2: Target Protein Preparation
  • Download Protein Structure: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For this protocol, we will use Candida albicans CYP51 (PDB ID: 5v5z) and E. coli DNA Gyrase (PDB ID: 1KZN).

  • Prepare the Protein:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the enzyme's active site. This can be done using Edit -> Delete Water.

    • Add polar hydrogens to the protein structure using Edit -> Hydrogens -> Add.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared protein in PDBQT format by going to Grid -> Macromolecule -> Choose and then saving the file.

Protocol 3: Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the size and position of the grid box to encompass the active site of the enzyme. The active site can be identified from the literature or by observing the position of the co-crystallized ligand in the original PDB file.

    • For C. albicans CYP51 (5v5z), a grid box centered around the heme group is appropriate. For E. coli DNA Gyrase (1KZN), the ATP-binding site is the target.

    • Note the coordinates of the center of the grid box and its dimensions (x, y, z).

  • Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the docking run with the following command:

  • Analysis of Results:

    • The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The log file (docking_log.txt) will contain the binding energy values for each pose.

    • Visualize the docking results using software like PyMOL or Discovery Studio Visualizer. Load the prepared protein and the docking_results.pdbqt file to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.

Mandatory Visualization

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (e.g., C. albicans CYP51) protein_prep->grid_gen docking_run Molecular Docking (AutoDock Vina) grid_gen->docking_run results Analyze Docking Results (Binding Energy & Poses) docking_run->results visualization Visualization of Interactions (e.g., PyMOL) results->visualization

Caption: Molecular Docking Workflow.

ergosterol_biosynthesis_inhibition acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation cyp51->ergosterol Demethylation triazole 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol triazole->cyp51 Inhibition

Caption: Inhibition of Ergosterol Biosynthesis.

Application Notes and Protocols: Cytotoxicity Evaluation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, antifungal, antibacterial, and antiviral properties[1][2][3][4]. The 1,2,4-triazole nucleus is a key pharmacophore that can interact with various biological targets[5]. Several studies have demonstrated the potent cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines, making them promising candidates for the development of novel anticancer agents[1][2][3][5].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[7] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7] This application note provides a detailed protocol for evaluating the cytotoxicity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol using the MTT assay.

Data Presentation

Table 1: Hypothetical Cytotoxicity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol on Various Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-7 0 (Control)100 ± 4.5\multirow{6}{}{28.5}
1085.2 ± 3.1
2555.8 ± 2.7
5030.1 ± 1.9
10015.6 ± 1.2
2005.3 ± 0.8
A549 0 (Control)100 ± 5.1\multirow{6}{}{45.2}
1090.5 ± 4.2
2568.3 ± 3.5
5042.7 ± 2.8
10022.1 ± 2.0
2008.9 ± 1.1
HepG2 0 (Control)100 ± 3.9\multirow{6}{}{62.8}
1092.1 ± 3.0
2575.4 ± 2.4
5058.0 ± 2.1
10035.2 ± 1.7
20018.7 ± 1.4
HEK-293 0 (Control)100 ± 4.8\multirow{6}{}{>200}
(Normal)1098.2 ± 3.7
2595.6 ± 3.1
5091.3 ± 2.9
10085.7 ± 2.5
20078.4 ± 2.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Materials and Reagents
  • 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal human cell line (e.g., HEK-293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[6]

  • 96-well cell culture plates

  • Microplate reader

Protocol for MTT Assay
  • Cell Seeding:

    • Culture the selected cancer and normal cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[9]

    • Incubate the plates for 24 hours to allow the cells to attach.[9]

  • Compound Treatment:

    • Prepare a stock solution of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plates for 48 hours.[9]

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]

    • Incubate the plates for an additional 4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6][8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells cell_seeding Seed Cells in 96-well Plate (1x10^4 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Wells incubation_24h->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Solution (10 µL/well) incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO (100 µL/well) incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for cytotoxicity evaluation using the MTT assay.

Putative_Signaling_Pathway Putative Signaling Pathway for Triazole-Induced Cytotoxicity cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_arrest Cell Cycle Arrest compound 4-allyl-5-cyclopropyl-4H- 1,2,4-triazole-3-thiol ros Increased ROS Production compound->ros mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction dna_damage DNA Damage compound->dna_damage ros->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c cdk_cyclin CDK/Cyclin Inhibition dna_damage->cdk_cyclin bax Bax Activation bax->cytochrome_c bcl2 Bcl-2 Inhibition bcl2->bax caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis g2m_arrest G2/M Phase Arrest cdk_cyclin->g2m_arrest

Caption: Putative signaling pathways of triazole-induced cytotoxicity.

References

Application Notes and Protocols: N-Alkylation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The functionalization of the triazole ring, particularly through N-alkylation, is a key strategy for modulating the pharmacological profile of these compounds. This document provides a detailed protocol for the N-alkylation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a versatile intermediate in the synthesis of novel therapeutic agents. The alkylation of 1,2,4-triazole-3-thiols can occur at either the sulfur or nitrogen atoms, and the regioselectivity of the reaction is highly dependent on the reaction conditions.[1] This protocol is designed to favor N-alkylation.

General Reaction Scheme

The N-alkylation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is typically achieved by reacting the starting material with an appropriate alkylating agent in the presence of a base. The general reaction is depicted below:

N_Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents start 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol product N-alkylated Product start->product + alkyl_halide Alkyl Halide (R-X) alkyl_halide->product + base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product experimental_workflow start Start setup Reaction Setup: - 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol - DMF - K2CO3 start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide reaction Heat and Stir (60-80°C, 4-8h) add_alkyl_halide->reaction workup Work-up: - Quench with water - Extract with Ethyl Acetate reaction->workup wash Wash with Brine workup->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end End (Pure N-alkylated Product) purify->end

References

Application Notes and Protocols: 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of therapeutic agents due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of key enzymes like kinases and topoisomerases, interference with DNA, and modulation of apoptotic pathways.[2] The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, is becoming increasingly important in drug discovery as they more accurately mimic the complex in vivo microenvironment of tissues and tumors compared to traditional 2D monolayer cultures. This document provides detailed application notes and protocols for the investigation of a specific triazole derivative, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, in 3D cell culture models for cancer research. While specific biological data for this compound is not yet extensively published, these protocols are based on the known activities of similar triazole-containing molecules and established methodologies for 3D cell culture.

Compound Information
Compound Name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
CAS Number Not available in the provided search results.
Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Structure
(Image of the chemical structure of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol would be placed here)
Purity >95% (Recommended)
Solubility Soluble in DMSO. Prepare a 10 mM stock solution in sterile DMSO.
Storage Store stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Hypothesized Mechanism of Action

Based on the activities of other 1,2,4-triazole derivatives, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is hypothesized to exhibit anticancer activity.[1][2][4] Potential mechanisms include the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following protocols are designed to investigate these hypotheses.

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids

This protocol describes the generation of uniform-sized tumor spheroids using the liquid overlay technique.

Materials:

  • Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile PBS

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Agarose

Procedure:

  • Prepare a 1.5% (w/v) solution of agarose in serum-free medium. Autoclave to sterilize.

  • While the agarose solution is still molten, dispense 50 µL into each well of a 96-well plate.

  • Allow the agarose to solidify at room temperature in a sterile environment. This creates a non-adherent surface.

  • Culture the selected cancer cell line in a T-75 flask to ~80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell concentration to 2.5 x 10^4 cells/mL.

  • Carefully add 200 µL of the cell suspension (containing 5,000 cells) to each agarose-coated well of the 96-well plate.

  • Centrifuge the plate at 150 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.

G Spheroid Generation Workflow cluster_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_seeding Spheroid Formation prep_agarose Prepare 1.5% Agarose Solution coat_plate Coat 96-well ULA plate prep_agarose->coat_plate seed_cells Seed Cells into Coated Plate coat_plate->seed_cells culture_cells Culture Cells to 80% Confluency detach_cells Detach with Trypsin-EDTA culture_cells->detach_cells count_cells Count and Adjust Cell Concentration detach_cells->count_cells count_cells->seed_cells centrifuge_plate Centrifuge to Aggregate Cells seed_cells->centrifuge_plate incubate Incubate (37°C, 5% CO2) centrifuge_plate->incubate monitor Monitor Spheroid Formation incubate->monitor G Hypothesized Signaling Pathway Inhibition compound 4-allyl-5-cyclopropyl-4H- 1,2,4-triazole-3-thiol PI3K PI3K compound->PI3K Inhibition Apoptosis Apoptosis compound->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for the Characterization of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Introduction

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring, which is a common scaffold in many biologically active molecules.[1][2][3] Proper characterization is crucial for its use in research and development. The analytical techniques outlined below provide a robust framework for confirming the identity, purity, and structural features of this compound. These methods include spectroscopic techniques for structural elucidation and chromatographic techniques for separation and purity assessment.

Analytical Techniques

A combination of spectroscopic and chromatographic methods is recommended for the comprehensive characterization of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[1][4][5][6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, C=N, C=S, and C-S bonds, which are characteristic of the triazole-thiol core.[1][4][7][8]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1][4][9][10][11] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound and for quantitative analysis.[13][14][15][16]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values to support the proposed structure.[2][4][6][7]

Experimental Protocols

The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the residual solvent peak.

Expected ¹H and ¹³C NMR Data:

The expected chemical shifts are summarized in the table below. These are estimated values and may vary depending on the solvent and experimental conditions.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Triazole Ring
N-H~13-14 (broad singlet)
C3-SH~160-170 (C=S, thione form)
C5~145-155
Allyl Group
N-CH₂~4.5-5.0 (d)~45-50
-CH=~5.8-6.2 (m)~130-135
=CH₂~5.0-5.4 (m)~115-120
Cyclopropyl Group
CH~1.5-2.0 (m)~10-15
CH₂~0.5-1.0 (m)~5-10
Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group **Expected Wavenumber (cm⁻¹) **
N-H stretch3100-3300 (broad)
C-H stretch (allyl, cyclopropyl)2900-3100
S-H stretch (thiol form)2550-2600 (weak)
C=N stretch (triazole ring)1600-1650
C=C stretch (allyl)1640-1680
C=S stretch (thione form)1100-1250
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source. Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry, the exact mass can be used to determine the elemental composition.

Expected Mass Spectrometric Data:

Parameter Expected Value
Molecular Formula C₈H₁₁N₃S
Molecular Weight 181.26 g/mol
[M+H]⁺ (Positive Ion Mode) m/z 182.07
[M-H]⁻ (Negative Ion Mode) m/z 180.06
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm, or a wavelength determined by UV-Vis spectroscopy of the compound).[14]

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

experimental_workflow synthesis Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification characterization Structural Characterization purification->characterization purity Purity Assessment purification->purity nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry (MS, HRMS) characterization->ms elemental Elemental Analysis characterization->elemental hplc HPLC purity->hplc

Caption: Workflow for the synthesis and characterization of the target compound.

Logical Relationship of Analytical Techniques

This diagram shows the logical flow and purpose of each analytical technique in the characterization process.

logical_relationship compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol structure Molecular Structure compound->structure composition Elemental Composition compound->composition purity_node Purity compound->purity_node nmr_node NMR (¹H, ¹³C) structure->nmr_node Determined by ir_node IR structure->ir_node Determined by ms_node MS / HRMS structure->ms_node Determined by composition->ms_node Confirmed by elemental_node Elemental Analysis composition->elemental_node Confirmed by hplc_node HPLC purity_node->hplc_node Assessed by

Caption: Relationship between analytical techniques and compound properties.

References

Application Notes and Protocols for Evaluating the Efficacy of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole-3-thiol are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] Extensive research has demonstrated that compounds featuring the 1,2,4-triazole scaffold often exhibit potent antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11][12][13] The incorporation of sulfur-containing moieties, such as thiol and thione groups, has been shown to enhance the biological potency of these derivatives.[10][13] This document provides a comprehensive experimental framework for evaluating the therapeutic potential of a novel derivative, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols outlined below are designed to systematically assess its antimicrobial, cytotoxic, and anti-inflammatory efficacy.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

experimental_workflow cluster_screening Phase 1: Preliminary Screening cluster_dose_response Phase 2: Dose-Response & Potency cluster_mechanism Phase 3: Mechanism of Action A Antimicrobial Screening (Agar Well Diffusion) D MIC & MBC/MFC Determination A->D B Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) E IC50 Determination on Selected Cancer Cell Lines B->E C Anti-inflammatory Screening (COX Inhibition Assay) F IC50 Determination for COX-1/COX-2 Inhibition C->F G Apoptosis vs. Necrosis Assay E->G H Cytokine Production Analysis (ELISA) F->H I Signaling Pathway Analysis (Western Blot/qPCR) G->I H->I

Figure 1: Experimental workflow for the evaluation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

Quantitative data from the key experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Antimicrobial Activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Table 2: Cytotoxic Activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Human Breast Cancer (MCF-7)
Human Lung Cancer (A549)
Human Prostate Cancer (PC-3)
Normal Human Fibroblasts

Table 3: Anti-inflammatory Activity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

AssayIC50 (µM)
COX-1 Inhibition
COX-2 Inhibition
Pro-inflammatory Cytokine (e.g., TNF-α) Inhibition
Anti-inflammatory Cytokine (e.g., IL-10) Induction

Experimental Protocols

Antimicrobial Susceptibility Testing

a. Agar Well Diffusion Method

This initial screening method provides a qualitative assessment of the compound's antimicrobial activity.[1][14]

  • Materials: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi), sterile Petri dishes, microbial cultures, sterile cork borer, stock solution of the test compound in a suitable solvent (e.g., DMSO), positive control antibiotics/antifungals, negative control (solvent).

  • Protocol:

    • Prepare and sterilize the agar medium and pour it into Petri dishes.

    • Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

    • Create wells of 6 mm diameter in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition around each well.

b. Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial cultures, stock solution of the test compound, positive and negative controls.

  • Protocol:

    • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include wells with medium and inoculum only (growth control) and medium only (sterility control).

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of the compound against cancer and normal cell lines.[7]

  • Materials: 96-well plates, selected cancer and normal cell lines, complete cell culture medium, test compound solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

a. COX Inhibition Assay

This assay evaluates the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][9]

  • Materials: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), assay buffer, test compound, known COX inhibitors (e.g., ibuprofen, celecoxib) as positive controls.

  • Protocol:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or controls.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and measure the production of prostaglandins (e.g., PGE2) using an appropriate method, such as an ELISA kit.

    • Calculate the percentage of COX inhibition and determine the IC50 values.

b. Cytokine Production Analysis in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the effect of the compound on the production of pro- and anti-inflammatory cytokines.[8][15]

  • Materials: Macrophage cell line (e.g., RAW 264.7), complete cell culture medium, lipopolysaccharide (LPS), test compound, ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

  • Protocol:

    • Seed macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Incubate for an appropriate period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Potential Signaling Pathway for Investigation

Based on the known activities of 1,2,4-triazole derivatives, a likely mechanism of anti-inflammatory action involves the modulation of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.

signaling_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Compound->IKK Inhibition?

Figure 2: Hypothesized modulation of the NF-κB signaling pathway.

Further investigation into the mechanism of action could involve Western blot analysis to assess the phosphorylation status of key proteins in this pathway, such as IκBα and the p65 subunit of NF-κB, in the presence and absence of the test compound.

References

Troubleshooting & Optimization

Improving yield and purity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol?

A1: The most common and established method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process. The first step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. The second step is the cyclization of this intermediate in an alkaline medium to yield the desired triazole-thiol.[1][2][3]

Q2: What are the recommended starting materials for this synthesis?

A2: To synthesize 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, you would start with cyclopropanecarboxylic acid hydrazide and allyl isothiocyanate.

Q3: What reaction conditions are typically used for the cyclization step?

A3: The cyclization is generally achieved by refluxing the thiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide.[4][5] The reaction time can vary, but a typical duration is 3-8 hours.[4][5]

Q4: How is the final product isolated and purified?

A4: After cooling the reaction mixture, the product is typically precipitated by acidification with a strong acid like hydrochloric acid.[2][4] The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-dioxane mixture.[4]

Q5: What are potential side products that could lower the purity of my final compound?

A5: A potential side product is the isomeric 1,3,4-thiadiazole derivative. The formation of this side product can sometimes be favored under acidic cyclization conditions. Utilizing a basic medium for cyclization helps to minimize the formation of this impurity.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Thiosemicarbazide Intermediate - Impure starting materials (hydrazide or isothiocyanate).- Incorrect reaction stoichiometry.- Insufficient reaction time or temperature.- Ensure the purity of starting materials using appropriate analytical techniques.- Carefully control the stoichiometry of the reactants.- Optimize reaction time and temperature. Consider gentle heating if the reaction is sluggish at room temperature.
Low Yield of Final Triazole-Thiol Product - Incomplete cyclization of the thiosemicarbazide intermediate.- Degradation of the product during workup.- Formation of side products.- Increase the reflux time or the concentration of the base during the cyclization step.[4][5]- Avoid excessive heating during workup and purification.- Ensure the reaction medium is sufficiently alkaline to favor triazole formation over other isomers.[6]
Product Fails to Precipitate Upon Acidification - The product may be soluble in the aqueous acidic medium.- Insufficient acidification.- Cool the solution in an ice bath to decrease solubility.- If the product is still soluble, extraction with an organic solvent may be necessary.- Check the pH of the solution to ensure it is sufficiently acidic for precipitation.
Difficulty in Purifying the Final Product - Presence of unreacted starting materials or intermediates.- Contamination with isomeric side products.- Wash the crude product thoroughly with cold water to remove any residual salts or water-soluble impurities.- Employ recrystallization from a different solvent or a solvent mixture to improve separation.- Consider column chromatography for purification if recrystallization is ineffective.
Melting Point of the Product is Broad or Lower than Expected - The product is impure.- Repeat the purification steps (e.g., recrystallization) until a sharp and consistent melting point is obtained.

Experimental Protocols

Protocol 1: Synthesis of 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide (Intermediate)
  • In a round-bottom flask, dissolve cyclopropanecarboxylic acid hydrazide (10 mmol) in a suitable solvent such as ethanol (50 mL).

  • To this solution, add allyl isothiocyanate (10 mmol) dropwise with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 2-4 hours or until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the intermediate product in a vacuum oven.

Protocol 2: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
  • Suspend the dried 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide (8 mmol) in a 2N aqueous solution of sodium hydroxide (40 mL).[4]

  • Heat the mixture to reflux with stirring for 4-8 hours. The solid should dissolve as the reaction progresses.[4]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 3-4, leading to the precipitation of the product.[5]

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Visualized Workflows

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole-thiol Cyclization Cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic acid hydrazide Reaction_1 Reaction in Ethanol Cyclopropanecarboxylic acid hydrazide->Reaction_1 Allyl isothiocyanate Allyl isothiocyanate Allyl isothiocyanate->Reaction_1 Intermediate 1-(cyclopropanecarbonyl)-4-allylthiosemicarbazide Reaction_1->Intermediate Intermediate_2 Thiosemicarbazide Intermediate Reaction_2 Reflux in 2N NaOH Intermediate_2->Reaction_2 Acidification Acidify with HCl Reaction_2->Acidification Purification Recrystallization Acidification->Purification Final_Product 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Purification->Final_Product

Caption: Synthetic workflow for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

G Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions_1 Review Thiosemicarbazide Formation Conditions Start->Check_Conditions_1 Check_Conditions_2 Review Cyclization Conditions Start->Check_Conditions_2 Analyze_Side_Products Analyze for Side Products (e.g., by NMR) Start->Analyze_Side_Products Solution_1 Purify Starting Materials Check_Purity->Solution_1 Impure Solution_2 Optimize Reaction Time/Temp for Step 1 Check_Conditions_1->Solution_2 Suboptimal Solution_3 Increase Reflux Time or Base Concentration for Step 2 Check_Conditions_2->Solution_3 Incomplete Reaction Solution_4 Adjust Workup/Purification Protocol Analyze_Side_Products->Solution_4 Side Products Detected

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side reactions in 1,2,4-triazole-3-thiol synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide focuses on identifying and preventing common side reactions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1,2,4-triazole-3-thiol?

A1: The two most common approaches for synthesizing the 1,2,4-triazole-3-thiol core structure are:

  • From Thiosemicarbazide and a Carboxylic Acid (or its derivative): This involves the acylation of a thiosemicarbazide followed by a cyclodehydration step. A common method is the reaction of thiosemicarbazide with formic acid.[1]

  • From a Hydrazide and an Isothiocyanate: This route involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.[1][2]

Q2: What is the most common side reaction in 1,2,4-triazole-3-thiol synthesis?

A2: The most frequently encountered side reaction is the formation of the isomeric 1,3,4-thiadiazole-2-amine derivative. This occurs due to a competing cyclization pathway of the acylthiosemicarbazide intermediate.[1]

Q3: How can I prevent the formation of the 1,3,4-thiadiazole byproduct?

A3: The formation of the 1,3,4-thiadiazole is favored under acidic conditions. To selectively synthesize the desired 1,2,4-triazole-3-thiol, the cyclization of the acylthiosemicarbazide intermediate should be carried out in an alkaline medium.[2] For example, using an aqueous solution of sodium hydroxide or potassium hydroxide for the cyclization step promotes the formation of the 1,2,4-triazole ring.

Q4: How can I confirm the identity of my product and check for the 1,3,4-thiadiazole impurity?

A4: 1H NMR spectroscopy is a reliable method to distinguish between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole-2-amine isomers. The N-H and S-H protons of the 1,2,4-triazole ring typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the thiadiazole, which usually appear in the aromatic region of the spectrum.

Q5: How can I separate the desired 1,2,4-triazole-3-thiol from the 1,3,4-thiadiazole byproduct?

A5: Separation can often be achieved by leveraging the difference in acidity. 1,2,4-triazole-3-thiols are acidic and will dissolve in an aqueous alkaline solution to form a salt. The 1,3,4-thiadiazol-2-amine byproduct is generally not soluble in alkaline solutions. Therefore, dissolving the crude product in a basic solution and filtering off the insoluble thiadiazole can be an effective purification method. The desired triazole can then be precipitated by acidifying the filtrate.

Troubleshooting Guides

Problem: Low or No Yield of 1,2,4-Triazole-3-thiol
Potential Cause Recommended Solution
Incomplete initial acylation Ensure the acylation of the thiosemicarbazide is complete before proceeding to cyclization. Monitor the reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature for the acylation step.
Incorrect pH for cyclization Verify that the cyclization medium is sufficiently alkaline. The use of at least one equivalent of a strong base like NaOH or KOH is crucial.
Decomposition of starting materials or product Avoid excessively high temperatures during the reaction and work-up. If starting materials are sensitive, consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Impure starting materials Use pure, dry starting materials. Thiosemicarbazide and its derivatives can be hygroscopic.
Product loss during work-up When precipitating the product by acidification, ensure the pH is brought to the optimal point for complete precipitation (often around pH 5-6). Cool the solution in an ice bath to maximize recovery before filtration.
Problem: Product Fails to Precipitate Upon Acidification
Potential Cause Recommended Solution
Product is highly soluble in the reaction medium If the product is soluble even after acidification, try to reduce the volume of the solvent by evaporation (if appropriate for the solvent used). Alternatively, try adding a co-solvent in which the product is insoluble to induce precipitation.
Insufficient product formation A very low concentration of the product might not lead to visible precipitation. Try to extract the product with an appropriate organic solvent and then concentrate the organic phase.
Incorrect pH for precipitation Ensure that the pH of the solution is in the optimal range for the precipitation of your specific 1,2,4-triazole-3-thiol derivative. This may require careful, dropwise addition of acid while monitoring the pH.

Data Presentation

Table 1: Influence of Cyclization Conditions on Product Formation

Precursor Cyclization Condition Major Product Yield (%) Reference
AcylthiosemicarbazideAlkaline (e.g., aq. NaOH)1,2,4-Triazole-3-thiol62-89[2]
AcylthiosemicarbazideAcidic (e.g., conc. H₂SO₄)1,3,4-Thiadiazole-2-amineNot specified

Table 2: Example Yields for 1,2,4-Triazole-3-thiol Synthesis

Starting Materials Base for Cyclization Yield (%) Reference
1-Formyl-3-thiosemicarbazideSodium Hydroxide72-81[1]
1-(2-Furoyl)-4-arylthiosemicarbazidesNot specified (alkaline medium)62-79[2]
1-Phenylacetyl-4-arylthiosemicarbazidesNot specified (alkaline medium)62-79[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide and Formic Acid

This protocol is adapted from a well-established procedure.[1]

Step A: Synthesis of 1-Formyl-3-thiosemicarbazide

  • In a 2 L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until it dissolves completely.

  • Continue heating on the steam bath for an additional 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

  • Add 600 mL of boiling water to the mixture to form a milky solution and filter it through a fluted filter paper while hot.

  • Allow the filtrate to stand for 1 hour, then cool it in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight. The expected yield is 170–192 g (71–81%).

Step B: Synthesis of 1,2,4-Triazole-3(5)-thiol

  • In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes.

  • Carefully add 150 mL of concentrated hydrochloric acid to the cold solution to precipitate the product.

  • Cool the reaction mixture in an ice bath for 2 hours to ensure complete precipitation.

  • Collect the crude 1,2,4-triazole-3(5)-thiol by suction filtration.

Purification (Recrystallization):

  • Dissolve the crude thiol in 300 mL of boiling water.

  • Filter the hot solution through a fluted filter paper to remove any insoluble impurities.

  • Cool the filtrate in an ice bath for 1 hour.

  • Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry it overnight. The expected yield is 108–123 g (72–81%).

Mandatory Visualization

Synthesis_Pathway Reactants Thiosemicarbazide + Carboxylic Acid Intermediate Acylthiosemicarbazide Intermediate Reactants->Intermediate Acylation Triazole 1,2,4-Triazole-3-thiol (Desired Product) Intermediate->Triazole Alkaline Cyclization Thiadiazole 1,3,4-Thiadiazole-2-amine (Side Product) Intermediate->Thiadiazole Acidic Cyclization

Caption: Synthetic pathways for 1,2,4-triazole-3-thiol and the competing 1,3,4-thiadiazole side product.

Troubleshooting_Workflow Start Low Yield of 1,2,4-Triazole-3-thiol Check_Acylation Is acylation complete? (Monitor by TLC) Start->Check_Acylation Extend_Acylation Extend acylation time/ Increase temperature Check_Acylation->Extend_Acylation No Check_pH Is cyclization medium alkaline? Check_Acylation->Check_pH Yes Extend_Acylation->Check_pH Adjust_pH Add more base (e.g., NaOH) to ensure alkalinity Check_pH->Adjust_pH No Check_Purity Are starting materials pure and dry? Check_pH->Check_Purity Yes Adjust_pH->Check_Purity Purify_Reactants Purify/dry starting materials Check_Purity->Purify_Reactants No Review_Workup Review work-up procedure for product loss Check_Purity->Review_Workup Yes Purify_Reactants->Review_Workup Success Improved Yield Review_Workup->Success

Caption: Troubleshooting workflow for addressing low yields in 1,2,4-triazole-3-thiol synthesis.

References

Solubility issues of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can decrease the solubility of hydrophobic compounds.[1][2] We recommend preparing a high-concentration stock solution (e.g., 10-100 mM) to keep the final DMSO concentration in the culture medium to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1][2]

Q2: My compound precipitates immediately when I add the DMSO stock solution to my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds.[2][3] It occurs when the compound, which is soluble in the organic stock solvent, becomes poorly soluble in the aqueous environment of the medium upon rapid dilution.[2][3] The final concentration of the compound in the medium may be exceeding its aqueous solubility limit.

Q3: How can I prevent immediate precipitation upon dilution?

A3: To prevent immediate precipitation, several steps can be taken:

  • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can help improve solubility.[1][3]

  • Slow, dropwise addition: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[1][3] This gradual addition helps to avoid localized high concentrations of the compound.[1]

  • Serial dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the pre-warmed medium.[3]

  • Lower the final concentration: If precipitation persists, the final working concentration of the compound may be too high.[3] It is essential to determine the maximum soluble concentration under your specific experimental conditions.

Q4: The media containing my compound looks fine initially, but I see a precipitate after incubation. What causes delayed precipitation?

A4: Delayed precipitation can be caused by several factors:[3]

  • Temperature shifts: Moving the compound from room temperature to an incubator at 37°C can affect its solubility over time.[1]

  • pH changes in the medium: Cellular metabolism can produce acidic byproducts, lowering the pH of the medium and potentially affecting the solubility of pH-sensitive compounds.[2][3]

  • Compound instability: The compound may degrade over time into less soluble byproducts.[3]

  • Interaction with media components: The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[1][2]

Q5: What are the ideal storage conditions for stock solutions of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in DMSO?

A5: To ensure long-term stability, stock solutions should be:

  • Stored at low temperatures: Store solutions at -20°C or -80°C to slow down chemical degradation.[4]

  • Protected from moisture: Use anhydrous DMSO and store in tightly sealed containers to prevent water absorption, which can reduce compound solubility.[1][4]

  • Aliquoted: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[1][2]

  • Protected from light: Store in amber vials or in the dark to prevent photodegradation.[4]

Troubleshooting Guide

This guide addresses common solubility issues in a step-by-step format.

Issue 1: Stock Solution is Cloudy or Contains Precipitate
  • Potential Cause: Incomplete dissolution or precipitation during storage.

  • Troubleshooting Steps:

    • Gently warm the stock solution to room temperature or 37°C.[1]

    • Vortex the solution thoroughly to redissolve any precipitate.

    • If necessary, briefly sonicate the solution.[2]

    • Visually inspect the solution to ensure it is clear before use.

Issue 2: Immediate Precipitation in Aqueous Medium
  • Potential Cause: Exceeding aqueous solubility, "solvent shock."[2][3]

  • Troubleshooting Steps:

    • Determine the maximum soluble concentration of the compound in your specific medium using the protocol provided below.

    • Always use pre-warmed (37°C) medium for dilutions.[1][3]

    • Add the DMSO stock solution dropwise while gently vortexing the medium.[1][3]

    • Consider performing a serial dilution.[3]

    • Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).[1]

Issue 3: Delayed Precipitation During Incubation
  • Potential Cause: Temperature effects, pH shifts, compound instability, or interactions with media components.[1][2][3]

  • Troubleshooting Steps:

    • pH Stability: Ensure your medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.[3]

    • Media Interactions: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[1] If serum is suspected, consider reducing the serum percentage.[2]

    • Compound Stability: Prepare fresh working solutions immediately before use.[1] If instability is suspected, consider reducing the incubation time or preparing fresh media with the compound more frequently.[3]

Solubility Data Summary

Solvent/SystemExpected SolubilityKey Considerations
DMSO HighRecommended for stock solutions. Use anhydrous grade.[1][2]
Ethanol Moderate to LowCan be used as a co-solvent, but may have higher cellular toxicity than DMSO at similar concentrations.[5]
Aqueous Buffers (PBS, etc.) Very LowThe inherent aqueous solubility is expected to be low.[2]
Cell Culture Media VariableSolubility is highly dependent on media composition (salts, proteins, pH) and temperature.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

  • Calculate Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Add the DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Vortex the solution vigorously. If needed, gently warm the vial (e.g., in a 37°C water bath) or briefly sonicate until the compound is fully dissolved and the solution is clear.[2]

  • Storage: Aliquot the stock solution into single-use, tightly sealed amber vials and store at -20°C or -80°C.[1][4]

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your high-concentration DMSO stock solution in your pre-warmed (37°C) cell culture medium.[3] For example, create final concentrations ranging from 1 µM to 100 µM, ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).

  • Initial Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation or cloudiness.[3]

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).[3]

  • Final Visual Inspection: After incubation, carefully inspect the solutions again for any signs of delayed precipitation.[3] A microscope can be used to detect fine precipitates.[1]

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration for your experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation (During Incubation) Start Compound Precipitation Observed Q1 When did precipitation occur? Start->Q1 Immediate Potential Causes: - Concentration > Aqueous Solubility - 'Solvent Shock' - Cold Medium Q1->Immediate Immediately upon dilution Delayed Potential Causes: - pH shift in medium - Temperature effects - Compound instability - Interaction with media components Q1->Delayed After incubation Sol_Immediate Solutions: 1. Determine Max Soluble Conc. 2. Pre-warm medium to 37°C. 3. Add stock dropwise with vortexing. 4. Perform serial dilution. Immediate->Sol_Immediate End Clear Solution in Assay Sol_Immediate->End Sol_Delayed Solutions: 1. Ensure proper buffering (e.g., HEPES). 2. Test in simpler buffer (PBS). 3. Prepare fresh solutions before use. 4. Reduce incubation time. Delayed->Sol_Delayed Sol_Delayed->End

Caption: Troubleshooting workflow for compound precipitation.

G cluster_0 Recommended Protocol for Preparing Working Solutions A 1. Prepare high-concentration stock in anhydrous DMSO (e.g., 10 mM). B 2. Pre-warm aqueous medium (e.g., cell culture medium) to 37°C. A->B C 3. While gently vortexing the medium, add the DMSO stock solution dropwise. B->C D 4. Ensure final DMSO concentration is non-toxic (e.g., <0.5%). C->D E 5. Use the prepared working solution immediately. D->E

Caption: Recommended experimental workflow.

References

Technical Support Center: Optimizing MTT Assay Protocol for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in cell viability assays. Due to the chemical nature of this compound, standard MTT assay protocols may yield inaccurate results. This guide addresses these specific challenges and offers optimized protocols and alternative methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My MTT assay results show an unexpected increase in cell viability at high concentrations of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. Is this expected?

A1: No, this is a common artifact when testing thiol-containing compounds with an MTT assay. The thiol group (-SH) in the compound can directly reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its colored formazan product, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, making the cells appear more viable than they are.[1] Control wells containing the compound and MTT in cell-free media should be included to confirm this interference.[1]

Q2: How can I confirm if the triazole compound is interfering with my MTT assay?

A2: To confirm interference, set up a cell-free control experiment. Prepare wells with your complete cell culture medium, add various concentrations of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, and then add the MTT reagent. Incubate for the same duration as your cellular experiment. If a purple color develops, it confirms that your compound is directly reducing the MTT.

Q3: What are the key signs of interference in my 96-well plate?

A3:

  • High background absorbance: Wells containing only media, the compound, and MTT show a significant absorbance reading.

  • Inconsistent results: High variability between replicate wells treated with the compound.

  • Dose-response curve inversion: Instead of a decrease in viability with increasing compound concentration, you observe a plateau or an increase in the absorbance signal.

Q4: Are there any modifications to the MTT protocol that can reduce this interference?

A4: While some protocol modifications might slightly reduce the interference, they are unlikely to eliminate it completely for a potent reducing agent. These include:

  • Minimizing incubation time: Reducing the incubation time with the MTT reagent may lessen the extent of chemical reduction. However, this must be balanced with allowing sufficient time for cellular reduction in control wells.

  • Washing cells before MTT addition: While standard practice, ensuring thorough washing of cells to remove any residual compound before adding the MTT reagent is crucial, though extracellular compound is not the primary issue.

Ultimately, for compounds with inherent reducing potential, switching to a different assay is the most reliable solution.

Q5: What is a more suitable alternative to the MTT assay for this compound?

A5: The Sulforhodamine B (SRB) assay is a highly recommended alternative.[2][3][4][5] The SRB assay is a colorimetric assay based on the staining of total cellular protein, which is not affected by the reducing properties of thiol compounds.[2][4][5] It is a robust, sensitive, and cost-effective method for assessing cytotoxicity.[2][3][4][5]

Data Presentation: Illustrative Comparison of Assay Methods

The following table presents illustrative data demonstrating the potential discrepancy between MTT and SRB assay results when testing a thiol-containing compound like 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Compound Concentration (µM)Apparent Cell Viability (%) - MTT AssayActual Cell Viability (%) - SRB Assay
0 (Vehicle Control)100%100%
198%95%
1095%82%
2592%55%
50110% (False Positive)28%
100135% (False Positive)12%

Note: The data above is for illustrative purposes to highlight the trend of MTT assay interference and does not represent actual experimental results for this specific compound.

Experimental Protocols

Protocol 1: Recommended Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for assessing cell viability when treating with compounds that may interfere with metabolic assays.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[2]

  • Washing: Discard the TCA solution and wash the plate five times with slow-running tap water or 1% (v/v) acetic acid.[2] Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[2]

  • Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes on a shaker and measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[2][3][4]

Protocol 2: Control MTT Assay for Interference Testing

This protocol is for confirming the interference of the test compound.

  • Plate Setup: Prepare a 96-well plate with two sections: one with seeded cells and one cell-free.

  • Compound Addition: Add serial dilutions of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol to both sections. Include vehicle controls. Incubate for the desired duration.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.[1]

  • Incubation: Incubate the plate at 37°C for 2-4 hours.[1]

  • Formazan Solubilization: For the cellular section, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For the cell-free section, add DMSO directly.

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.[6]

Visualizations

MTT_Troubleshooting_Logic start Start: MTT Assay with 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol unexpected_results Unexpected Results? (e.g., Increased viability at high doses) start->unexpected_results interference_check Perform Cell-Free Interference Check unexpected_results->interference_check Yes no_issue Continue with Standard MTT Protocol Optimization unexpected_results->no_issue No interference_present Interference Confirmed? (Color change in cell-free wells) interference_check->interference_present srb_assay Switch to a Non-Metabolic Assay: Sulforhodamine B (SRB) Assay interference_present->srb_assay Yes interference_present->no_issue No publish_data Publish Reliable Data srb_assay->publish_data

Caption: Troubleshooting logic for MTT assay issues.

Experimental_Workflow cluster_SRB SRB Assay (Recommended) cluster_MTT MTT Assay (Interference Control) srb1 1. Seed Cells (24h) srb2 2. Add Compound (48-72h) srb1->srb2 srb3 3. Fix with TCA (1h, 4°C) srb2->srb3 srb4 4. Wash & Air Dry srb3->srb4 srb5 5. Stain with SRB (30 min) srb4->srb5 srb6 6. Wash & Air Dry srb5->srb6 srb7 7. Solubilize with Tris Base srb6->srb7 srb8 8. Read OD at 510nm srb7->srb8 mtt1 1. Seed Cells / Cell-Free Wells mtt2 2. Add Compound mtt1->mtt2 mtt3 3. Add MTT Reagent (2-4h) mtt2->mtt3 mtt4 4. Solubilize with DMSO mtt3->mtt4 mtt5 5. Read OD at 570nm mtt4->mtt5 Ergosterol_Pathway Ergosterol Biosynthesis Pathway Inhibition by Triazoles acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-alpha-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol (Fungal Cell Membrane Component) cyp51->ergosterol triazole Triazole Antifungals (e.g., 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol) triazole->cyp51 Inhibits

References

Stability of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol at room temperature?

The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability to the molecule. In its solid form, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is expected to be stable when stored under standard laboratory conditions (cool, dry, and dark). However, the presence of the allyl and thiol groups may introduce potential instabilities under certain conditions.

Q2: How do different solvents affect the stability of the compound?

The stability of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be influenced by the solvent system used.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and may facilitate proton transfer, potentially leading to tautomerization between the thiol and thione forms. In aqueous solutions, the pH will be a critical factor for stability.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): The compound is generally expected to be more stable in aprotic solvents, as they are less likely to participate in degradation pathways such as hydrolysis. However, the purity of the solvent is crucial, as trace amounts of water or impurities can initiate degradation.

Q3: What is the expected stability of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol at different pH values?

The pH of the solution is a critical parameter influencing the stability of this compound.

  • Acidic Conditions (pH < 4): While the triazole ring itself is relatively stable in mild acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.[1] The primary sites for protonation are the nitrogen atoms of the triazole ring.[1]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its highest stability in the neutral pH range.

  • Alkaline Conditions (pH > 8): In alkaline conditions, the thiol group can be deprotonated to form a thiolate anion. This anion is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules. Strong alkaline conditions combined with heat can promote hydrolytic degradation of the triazole ring.

Q4: Are there any specific functional groups that are particularly labile?

  • Thiol/Thione Group: The thiol (-SH) group exists in tautomeric equilibrium with the thione (C=S) form. This group is susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of disulfides.

  • Allyl Group: The double bond in the allyl group can be susceptible to oxidation or other electrophilic additions under specific conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound degradation observed in solution during storage. The solution pH may be too acidic or alkaline. The solvent may contain impurities (e.g., water, peroxides). Exposure to light or elevated temperatures.Prepare fresh solutions before use. If storage is necessary, use a purified aprotic solvent, store at low temperatures (2-8°C or -20°C), and protect from light.[1] Consider using a buffer to maintain a neutral pH.
Low recovery after acidic workup. The compound may have some degree of degradation in strong acid.Minimize the exposure time to the acidic solution. Perform the acidification step at a lower temperature (e.g., in an ice bath) to reduce the rate of degradation.[1]
Formation of an unexpected, less polar dimer. Oxidation of the thiol group to a disulfide.Degas solvents to remove dissolved oxygen. Consider adding an antioxidant to the solution. Work under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility in aqueous buffers. The compound is a relatively nonpolar organic molecule.Consider the use of co-solvents such as DMSO, DMF, or ethanol to increase solubility in aqueous systems. Ensure the final concentration of the organic solvent is compatible with your experimental setup.

Hypothetical Stability Data

The following tables summarize hypothetical data from a forced degradation study on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Stability in Different Solvents at Room Temperature for 24 hours

Solvent Initial Purity (%) Purity after 24h (%) Major Degradant(s) Observed
Acetonitrile99.599.2None
Methanol99.598.5Minor oxidative product
Water (pH 7)99.598.0Oxidative dimer
DMSO99.599.4None

Table 2: Stability at Different pH Values in Aqueous Buffer at 50°C for 8 hours

pH Buffer System Initial Purity (%) Purity after 8h (%) Major Degradant(s) Observed
2.0HCl99.595.1Hydrolytic degradants
4.5Acetate99.598.2Minor hydrolytic products
7.0Phosphate99.599.0Minor oxidative dimer
9.0Borate99.596.5Oxidative and hydrolytic products
12.0NaOH99.585.3Major hydrolytic degradants, oxidative products

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate the solutions at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.[2][4] Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at 60°C and collect samples at the same time points as the acid hydrolysis.[2][4] Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C. Analyze samples at 1, 3, and 7 days.

  • Photostability: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Use a control sample stored in the dark.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be able to separate the parent compound from all degradation products.

  • Use mass spectrometry (LC-MS) to identify the major degradation products.

Visualizations

Experimental Workflow for Forced Degradation

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M & 1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% & 30% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc for Ox, Th, Ph neutralize->hplc lcms LC-MS for Identification hplc->lcms

Caption: A flowchart illustrating the key steps in a forced degradation study.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_pathways parent 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol oxidation Oxidative Dimer (Disulfide) parent->oxidation [O] (e.g., H₂O₂, O₂) hydrolysis_acid Acid Hydrolysis Product (Ring Cleavage) parent->hydrolysis_acid H₃O⁺, Δ hydrolysis_base Base Hydrolysis Product (Ring Cleavage) parent->hydrolysis_base OH⁻, Δ

Caption: A diagram showing potential degradation pathways for the target compound.

References

Technical Support Center: Purification of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol?

A1: The most frequently employed purification techniques for 1,2,4-triazole-3-thiol derivatives are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification. For acidic compounds like this triazole-thiol, acid-base extraction can also be a useful technique to remove non-acidic impurities.[1]

Q2: My purified 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is still impure after recrystallization. What could be the issue?

A2: Persistent impurities after recrystallization can arise from a few key issues. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[3] It is also possible that the impurities have very similar solubility profiles to your desired compound, making separation by recrystallization challenging. In such cases, an alternative purification method like column chromatography may be necessary.[3]

Q3: My compound streaks on the Thin Layer Chromatography (TLC) plate. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate when analyzing 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can indicate a few potential problems. The compound may be too polar for the chosen solvent system, causing it to interact strongly with the silica gel. To address this, you can try increasing the polarity of your mobile phase, for instance, by increasing the proportion of a polar solvent like ethyl acetate or adding a small amount of methanol.[1] Given the acidic nature of the triazole-thiol, it can also interact with the slightly acidic silica gel. Adding a few drops of acetic acid to your eluent can help to improve the peak shape.[1]

Q4: How can I assess the purity of my final product?

A4: The purity of the purified 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis of purity.[2] To confirm the structure and identity of the purified compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.[2]

Troubleshooting Guides

Recrystallization

Problem: Low or no crystal formation upon cooling.

Possible Causes & Solutions:

CauseSolution
Excessive Solvent Usage Using too much solvent is a common reason for low recovery as a significant portion of the product remains in the mother liquor.[3][4] Concentrate the filtrate by evaporation and attempt a second crystallization.[4]
High Solubility in Cold Solvent The compound may be too soluble in the chosen solvent, even at low temperatures.[3][4] Perform small-scale solubility tests to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[4] Consider using a mixed solvent system by adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until clear before cooling.[4]
Solution is Too Dilute If the solution is not saturated at high temperatures, crystals will not form upon cooling.
Lack of Nucleation Sites Crystallization may not initiate without a starting point. Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If available, add a single, pure seed crystal of your compound to the solution.[4]

Problem: Oily precipitate instead of solid crystals.

Possible Causes & Solutions:

CauseSolution
Cooling Too Rapidly Rapid cooling can cause the compound to "oil out" instead of forming a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.[4]
Inappropriate Solvent The chosen solvent may not be suitable for crystallization. Try a different solvent or a mixed solvent system.
Presence of Impurities Impurities can sometimes inhibit crystal formation. An initial purification step, such as a basic wash to remove acidic impurities, may be necessary.[1]
Column Chromatography

Problem: Poor separation of the compound from impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to resolve the compound from impurities. Systematically vary the solvent composition of the mobile phase, monitoring the separation with TLC.[2]
Column Overloading Too much sample loaded onto the column can lead to broad bands and poor separation. Use an appropriate amount of sample for the column size.
Irregular Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.

Problem: The compound is not eluting from the column.

Possible Causes & Solutions:

CauseSolution
Compound is Too Polar The compound may be interacting too strongly with the silica gel. Gradually increase the polarity of the eluent. For highly polar compounds, a gradient of methanol in dichloromethane or chloroform can be effective.[1]
Acidic Nature of the Compound The thiol and triazole protons can be acidic and bind strongly to the silica gel.[1] Add a small amount of acetic acid to the eluent to help protonate the compound and reduce its interaction with the stationary phase.
Poor Solubility in Eluent The compound may not be soluble enough in the mobile phase to move down the column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form. An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1][3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum running, followed by drying in a desiccator or a vacuum oven.[4]

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures. An ideal system will give your product an Rf value of around 0.3-0.4 and show good separation from impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For compounds with poor solubility, "dry loading" is recommended. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder of your compound adsorbed onto the silica. Carefully add this powder to the top of the column.[1]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.[2]

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Process cluster_end End start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry end_product Pure Crystals dry->end_product Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_finish Finalization select_eluent Select Eluent (via TLC) pack_column Pack Column with Silica Gel select_eluent->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (via TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

References

Troubleshooting low bioactivity of synthesized 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized compound 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol shows lower than expected bioactivity in my assays. What are the potential causes?

A1: Low bioactivity of your synthesized compound can stem from several factors, ranging from issues with the compound itself to the experimental setup. Here are the primary areas to investigate:

  • Compound Integrity and Purity:

    • Incorrect Structure: Verify the chemical structure of your synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

    • Low Purity: Impurities from the synthesis or degradation products can interfere with the bioactivity assays. Assess the purity of your compound using techniques like HPLC or elemental analysis.

    • Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiol compounds can exist in equilibrium with their thione tautomer.[1][2] The biological activity might be specific to one tautomeric form. The tautomeric equilibrium can be influenced by the solvent and pH. Consider this possibility when interpreting your results.

    • Degradation: The thiol group can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species with potentially lower bioactivity. Ensure proper storage of the compound (e.g., under an inert atmosphere, protected from light, at low temperatures).

  • Experimental Assay Conditions:

    • Solubility Issues: The compound may have poor solubility in the assay medium, leading to a lower effective concentration. Verify the solubility and consider using a different solvent or a co-solvent if necessary. Be mindful that the solvent itself (e.g., DMSO) can have effects at higher concentrations.[3]

    • Compound-Target Interaction: The bioactivity of heterocyclic compounds is highly dependent on their interaction with biological targets.[4] Factors such as the steric hindrance of the allyl and cyclopropyl groups could affect binding to the target site.[5]

    • Assay-Specific Interference: The compound might interfere with the assay technology itself (e.g., fluorescence quenching, colorimetric reaction inhibition). Run appropriate controls to rule out such interference.

  • Biological System Variability:

    • Cell Line/Organism Specificity: The bioactivity of a compound can be highly specific to the cell line or organism being tested. The target protein or pathway may not be present or may be expressed at low levels in your chosen system.

    • Metabolism: The compound may be rapidly metabolized by the cells or organism into inactive forms.

Q2: How can I troubleshoot the synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol if I'm getting a low yield or impurities?

A2: Challenges in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols often relate to the cyclization step. Here's a breakdown of potential issues and solutions:

  • Incomplete Cyclization: The conversion of the intermediate thiosemicarbazide to the triazole ring is a critical step.

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration and at the appropriate temperature as specified in the protocol. Base-catalyzed cyclization often requires refluxing for several hours.[6][7]

    • Base Strength and Stoichiometry: The choice and amount of base (e.g., NaOH, KOH) are crucial. Use the recommended molar equivalents and consider that a stronger base or different solvent might be necessary.

  • Side Reactions:

    • Hydrolysis: The starting materials or intermediates might be susceptible to hydrolysis. Ensure you are using dry solvents and reagents.

    • Oxidation: The thiol group can be oxidized during the workup. Acidifying the reaction mixture to precipitate the product should be done carefully, and it may be beneficial to perform the workup under an inert atmosphere.

  • Purification Challenges:

    • Recrystallization: Selecting an appropriate solvent system for recrystallization is key to removing impurities. Ethanol or ethanol-water mixtures are commonly used for these types of compounds.[7][8]

    • Chromatography: If recrystallization is insufficient, column chromatography may be necessary to isolate the pure compound.

Q3: What are some standard bioactivity assays for 1,2,4-triazole-3-thiol derivatives?

A3: The choice of bioactivity assay depends on the intended therapeutic application. 1,2,4-triazole derivatives have been investigated for a wide range of biological activities.[9][10][11][12][13][14] Common assays include:

  • Antimicrobial Activity:

    • Antibacterial: Broth microdilution or agar well diffusion methods are commonly used to determine the minimum inhibitory concentration (MIC) against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[8][9]

    • Antifungal: Similar to antibacterial testing, the mycelium growth rate method or broth microdilution can be used to assess activity against fungal species (e.g., Candida albicans, Aspergillus niger).[3][15]

  • Anticancer Activity:

    • Cytotoxicity Assays: The MTT or MTS assay is frequently used to evaluate the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[9][13]

  • Antioxidant Activity:

    • DPPH Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[16][17]

    • ABTS Radical Scavenging Assay: This is another common method to evaluate antioxidant capacity.[16]

  • Enzyme Inhibition Assays:

    • Based on the predicted target, specific enzyme inhibition assays can be performed. For example, some triazoles have been evaluated as inhibitors of glucosamine-6-phosphate synthase.[3][10]

Experimental Protocols

Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on common methods for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols.[6][7][8]

Step 1: Synthesis of Potassium Dithiocarbazate

  • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

  • Cool the solution in an ice bath and add hydrazine hydrate (0.1 mol) dropwise with stirring.

  • Slowly add carbon disulfide (0.1 mol) to the mixture while keeping the temperature below 10°C.

  • Continue stirring for 2-3 hours.

  • Collect the precipitated potassium dithiocarbazate by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of Cyclopropanecarbohydrazide

  • Add cyclopropanecarboxylic acid (0.1 mol) and thionyl chloride (0.12 mol) to a round-bottom flask.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting cyclopropanecarbonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Slowly add this solution to a stirred solution of hydrazine hydrate (0.2 mol) in the same solvent, keeping the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure and recrystallize the crude product from ethanol to obtain pure cyclopropanecarbohydrazide.

Step 3: Synthesis of 2-(cyclopropanecarbonyl)-N-allylhydrazine-1-carbothioamide

  • Reflux a mixture of cyclopropanecarbohydrazide (0.1 mol) and allyl isothiocyanate (0.1 mol) in ethanol (150 mL) for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Step 4: Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 2-(cyclopropanecarbonyl)-N-allylhydrazine-1-carbothioamide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Acidify the filtrate with cold, dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Synthesized Batches

Batch IDYield (%)Purity (HPLC, %)Melting Point (°C)
Syn-0016592.5175-178
Syn-0027898.9180-182
Syn-0035588.1173-177

Table 2: Hypothetical Bioactivity Data (MIC in µg/mL)

Compound BatchS. aureusE. coliC. albicans
Syn-001128>25664
Syn-0023212816
Syn-003256>256128
Reference Drug8164

Visualizations

Caption: Troubleshooting workflow for low bioactivity.

Synthesis_Pathway Synthesis Pathway for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A Cyclopropanecarboxylic Acid D Cyclopropanecarbohydrazide A->D B Hydrazine Hydrate B->D C Allyl Isothiocyanate E 2-(cyclopropanecarbonyl)-N-allyl- hydrazine-1-carbothioamide C->E D->E F 4-allyl-5-cyclopropyl-4H- 1,2,4-triazole-3-thiol E->F Base-catalyzed cyclization

References

Challenges in scaling up the production of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol?

A1: The most common and reliable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process. The first step involves the formation of a thiosemicarbazide intermediate by reacting a carboxylic acid hydrazide with an isothiocyanate. The second step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to form the triazole ring. For the target molecule, this involves the reaction of cyclopropanecarboxylic acid hydrazide with allyl isothiocyanate, followed by cyclization.

Q2: What are the primary safety concerns when working with the starting materials?

A2: Allyl isothiocyanate is a hazardous substance. It is a flammable liquid and vapor, and it is toxic if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin burns, eye damage, and may provoke an allergic skin reaction.[1][2] It is also very toxic to aquatic life.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Hydrazine hydrate, which is often used to synthesize the cyclopropanecarboxylic acid hydrazide, is also a corrosive and toxic substance.

Q3: My final product has a persistent color. How can I decolorize it?

A3: Colored impurities in 1,2,4-triazole syntheses are not uncommon. Recrystallization is the primary method for purification and color removal. The addition of a small amount of activated carbon to the hot solution during recrystallization can be effective in adsorbing colored impurities. However, use activated carbon judiciously, as it can also adsorb the desired product, leading to a lower yield.

Q4: How stable is the 4H-1,2,4-triazole-3-thiol ring system?

A4: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability. These structures are generally resistant to cleavage under mild acidic conditions. In fact, many synthetic protocols for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols use acidification with mineral acids like HCl to precipitate the final product, indicating good short-term stability in acidic media. However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Thiosemicarbazide Intermediate
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Ensure adequate mixing, especially if the reaction mixture is heterogeneous. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions of Allyl Isothiocyanate - Maintain the recommended reaction temperature. Overheating can lead to polymerization or decomposition of allyl isothiocyanate. - Add the allyl isothiocyanate dropwise to the solution of cyclopropanecarboxylic acid hydrazide to control the reaction exotherm.
Degradation of Starting Material - Use freshly prepared or properly stored cyclopropanecarboxylic acid hydrazide. - Ensure the reaction solvent is dry and of appropriate quality.
Issue 2: Incomplete Cyclization to the Triazole
Potential Cause Troubleshooting Steps
Insufficient Base - Ensure the correct stoichiometry of the base (e.g., NaOH, KOH) is used. - Consider using a stronger base if the reaction is sluggish.
Low Reaction Temperature - Increase the reflux temperature, ensuring it does not exceed the decomposition temperature of the product or reactants.
Short Reaction Time - Extend the reflux time and monitor the disappearance of the thiosemicarbazide intermediate by TLC.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is an Oil - If the product "oils out" during recrystallization, try using a different solvent system. - Allow the solution to cool more slowly to encourage crystal formation. - Scratch the inside of the flask with a glass rod to induce crystallization.
Co-precipitation of Impurities - Perform a second recrystallization. - Consider column chromatography for purification if recrystallization is ineffective. Due to the polar nature of the thiol group, a polar stationary phase like silica gel with a suitable eluent system can be used.
Product Insoluble in Common Solvents - For recrystallization, try polar aprotic solvents like ethanol, isopropanol, or DMF, potentially in combination with water.

Experimental Protocols

Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This procedure is based on a general method for synthesizing hydrazides from esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl cyclopropanecarboxylate (1 equivalent) and hydrazine hydrate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 24-30 hours.

  • Work-up: After cooling to room temperature, remove the excess hydrazine hydrate and water under reduced pressure. Azeotropic distillation with toluene can be used to remove residual water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like dichloromethane.

Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative procedure based on established methods for analogous compounds.

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve cyclopropanecarboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

    • Add allyl isothiocyanate (1 equivalent) dropwise to the solution while stirring at room temperature.

    • Heat the mixture to reflux for 2-4 hours. The formation of a precipitate indicates the formation of the thiosemicarbazide intermediate.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash with cold ethanol and dry.

  • Cyclization to the Triazole:

    • Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to reflux for 4-6 hours. The solution should become homogeneous.

    • Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with a suitable acid (e.g., 1M HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1. Thiosemicarbazide Formation Cyclopropanecarboxylic acid hydrazide, Allyl isothiocyanateEthanol78 (Reflux)385
2. Cyclization 1-(allylthiocarbamoyl)-2-(cyclopropanecarbonyl)hydrazine, NaOH (2M)Water100 (Reflux)575

Visualizations

experimental_workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization and Purification start1 Cyclopropanecarboxylic Acid Hydrazide + Allyl Isothiocyanate in Ethanol reflux1 Reflux (2-4h) start1->reflux1 filter1 Filter and Wash reflux1->filter1 intermediate 1-(allylthiocarbamoyl)-2- (cyclopropanecarbonyl)hydrazine filter1->intermediate start2 Intermediate in aq. NaOH intermediate->start2 reflux2 Reflux (4-6h) start2->reflux2 acidify Acidify with HCl reflux2->acidify filter2 Filter and Wash acidify->filter2 recrystallize Recrystallize filter2->recrystallize product 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol recrystallize->product

Caption: Proposed experimental workflow for the synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

troubleshooting_guide cluster_investigation Investigation cluster_solutions Potential Solutions issue Low Final Yield check_intermediate Check Intermediate Yield issue->check_intermediate check_cyclization Check Cyclization Step issue->check_cyclization check_purification Check Purification Loss issue->check_purification solution_intermediate Optimize Step 1: - Extend reaction time - Control temperature check_intermediate->solution_intermediate solution_cyclization Optimize Step 2: - Increase reflux time - Check base concentration check_cyclization->solution_cyclization solution_purification Optimize Purification: - Use different solvent - Minimize transfers check_purification->solution_purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: NMR Analysis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the NMR spectral interpretation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift regions for the main structural motifs of the molecule?

A1: The ¹H NMR spectrum is typically divided into three distinct regions corresponding to the cyclopropyl, allyl, and triazole moieties.

  • Cyclopropyl Protons: These protons are shielded and appear in the upfield region, typically between δ 0.5 - 1.5 ppm . Their upfield shift is a characteristic feature of strained three-membered rings.[1][2]

  • Allyl Protons: This group gives rise to a more complex set of signals in the mid- to downfield region.

    • N-CH₂ Protons: The methylene group attached to the triazole nitrogen typically appears around δ 4.4 - 4.8 ppm .

    • Terminal =CH₂ Protons: These two protons are diastereotopic and appear as distinct signals, often as doublets of doublets, between δ 4.8 - 5.2 ppm .

    • Internal =CH- Proton: This proton shows a complex multiplet due to coupling with both the N-CH₂ and terminal =CH₂ protons, found further downfield around δ 5.6 - 6.1 ppm .[3]

  • Triazole SH Proton: The thiol proton (-SH) is acidic and often appears as a broad singlet at a very downfield chemical shift, typically in the range of δ 13.0 - 14.0 ppm .[4] Its position can be highly variable depending on solvent and concentration.

Q2: How can I confirm the signal for the triazole SH proton?

A2: The most reliable method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The acidic SH proton will exchange with deuterium, causing its corresponding signal to disappear or significantly diminish in intensity.[5]

Q3: What are the characteristic ¹³C NMR chemical shifts for this molecule?

A3: The ¹³C NMR spectrum provides complementary information for structure confirmation.

  • Cyclopropyl Carbons: These carbons are highly shielded and appear upfield, typically between δ 5 - 20 ppm .[2]

  • Allyl Carbons:

    • N-CH₂ Carbon: Approximately δ 45 - 50 ppm .[3]

    • Terminal =CH₂ Carbon: Around δ 118 - 120 ppm .[3]

    • Internal =CH- Carbon: Around δ 130 - 135 ppm .

  • Triazole Ring Carbons: The two carbon atoms within the triazole ring (C3 and C5) are significantly deshielded and resonate in the δ 140 - 170 ppm range.[6] The carbon bearing the thiol group (C3) is often found at the lower end of this range, while the carbon attached to the cyclopropyl group (C5) is at the higher end.

Troubleshooting Guide

Q4: The signals for the allyl vinyl protons (=CH- and =CH₂) are overlapping and difficult to interpret. What can I do?

A4: Signal overlap in the vinyl region is a common problem.

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and may resolve the overlap.

  • Change NMR Solvent: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce different chemical shifts (an effect known as Aromatic Solvent Induced Shift or ASIS) and often resolves overlapping signals.[5][7]

  • 2D NMR: A ¹H-¹H COSY experiment is essential. It will show correlation peaks between coupled protons, allowing you to trace the connectivity of the entire allyl system even if the 1D signals are overlapped.[8]

Q5: My spectrum shows very broad peaks. What is the cause?

A5: Peak broadening can stem from several factors:[5]

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step.

  • Low Solubility/Aggregation: If the compound is not fully dissolved or is forming aggregates, this can lead to broad lines. Try using a different, more suitable solvent or acquiring the spectrum at a higher temperature to break up aggregates.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: Tautomerism of the thiol-thione group on the triazole ring can sometimes be on an intermediate timescale relative to the NMR experiment, leading to broadened peaks for the triazole and adjacent groups. Acquiring spectra at different temperatures (variable temperature NMR) can help confirm this.

Q6: The multiplicity of the allyl N-CH₂ protons is not a simple doublet. Why?

A6: While you would expect the N-CH₂ protons to be a doublet due to coupling with the adjacent =CH- proton, they can sometimes appear as a more complex multiplet. This phenomenon, known as "virtual coupling," can occur if the =CH- proton is strongly coupled to the terminal =CH₂ protons and the difference in their chemical shifts is small. Additionally, restricted rotation around the N-CH₂ bond can make these protons diastereotopic, leading to more complex splitting patterns.[9] A ¹H-¹H COSY experiment will be crucial to unravel these complex coupling networks.

Data Presentation: Expected NMR Assignments

The following tables summarize the expected chemical shifts and coupling constants for a representative 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol derivative. Values are approximate and can vary based on solvent and specific substitutions.

Table 1: ¹H NMR Data Summary

ProtonsLabelMultiplicityApprox. Chemical Shift (δ ppm)Approx. Coupling Constant (J Hz)
CyclopropylH-c, H-c'm0.5 - 1.5-
Allyl N-CH₂H-adt4.4 - 4.8J(a,b) ≈ 5-6; J(a,d/e) ≈ 1.5
Allyl =CH-H-bddt5.6 - 6.1J(b,d) ≈ 17 (trans); J(b,e) ≈ 10 (cis); J(b,a) ≈ 5-6
Allyl =CH₂ (trans)H-ddq4.8 - 5.2J(d,b) ≈ 17; J(d,e) ≈ 2 (gem); J(d,a) ≈ 1.5
Allyl =CH₂ (cis)H-edq4.8 - 5.2J(e,b) ≈ 10; J(e,d) ≈ 2 (gem); J(e,a) ≈ 1.5
Triazole -SHH-fbr s13.0 - 14.0-

Table 2: ¹³C NMR Data Summary

CarbonsLabelApprox. Chemical Shift (δ ppm)
Cyclopropyl CHC-vi10 - 20
Cyclopropyl CH₂C-vii5 - 15
Allyl N-CH₂C-i45 - 50
Allyl =CH₂C-iii118 - 120
Allyl =CH-C-ii130 - 135
Triazole C-SC-iv140 - 155
Triazole C-CycC-v155 - 170

Experimental Protocols

1. Standard ¹H NMR Acquisition:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical starting points.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2. 2D COSY (Correlation Spectroscopy) Experiment:

  • Purpose: To identify proton-proton (¹H-¹H) spin coupling correlations.

  • Setup: Use the same sample as for the ¹H NMR.

  • Acquisition: Select a standard COSY pulse sequence (e.g., cosygpqf). Acquire the data with an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • Interpretation: Cross-peaks in the 2D spectrum indicate that the two protons on the corresponding F1 and F2 axes are mutually coupled. This is used to trace the allyl proton network.[10]

3. 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[10]

  • Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2).

  • Interpretation: A cross-peak appears at the intersection of a proton's chemical shift (F2 axis) and the chemical shift of the carbon it is directly attached to (F1 axis). This allows for the unambiguous assignment of carbons that have attached protons.

4. 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[10]

  • Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Interpretation: Cross-peaks connect a proton to carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary (non-protonated) carbons, such as the C3 and C5 carbons of the triazole ring, by observing their correlations to nearby protons (e.g., from the N-CH₂ or cyclopropyl groups).

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_final Final Structure prep Dissolve ~5-10 mg in ~0.6 mL Solvent acq_1d 1D NMR (¹H, ¹³C/DEPT) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d If needed proc_1d Assign Proton Environments acq_1d->proc_1d proc_cosy Establish H-H Connectivity acq_2d->proc_cosy proc_1d->proc_cosy proc_hsqc Assign Protonated Carbons proc_cosy->proc_hsqc proc_hmbc Assign Quaternary Carbons & Confirm Fragments proc_hsqc->proc_hmbc final Complete Structure Elucidation proc_hmbc->final

Caption: Experimental workflow for NMR structure elucidation.

G start Overlapping Signals in ¹H NMR? change_solvent Acquire spectrum in different solvent (e.g., Benzene-d₆) start->change_solvent Yes higher_field Use higher field spectrometer start->higher_field Yes cosy_exp Run ¹H-¹H COSY experiment start->cosy_exp Yes resolved Signals Resolved change_solvent->resolved higher_field->resolved trace Trace connectivity via cross-peaks cosy_exp->trace

Caption: Troubleshooting flowchart for overlapping ¹H NMR signals.

G Expected 2D NMR Correlations H_a H-a (N-CH₂) H_b H-b (=CH-) H_a->H_b COSY C_i C-i (N-CH₂) H_a->C_i HSQC (1J) C_ii C-ii (=CH-) H_a->C_ii HMBC (2J) C_v C-v (Triazole) H_a->C_v HMBC (2J) H_de H-d/e (=CH₂) H_b->H_de COSY H_b->C_ii HSQC (1J) C_iii C-iii (=CH₂) H_de->C_iii HSQC (1J) H_c H-c (Cyc-H) H_c->C_v HMBC (2J) C_vi C-vi (Cyc-C) H_c->C_vi HSQC (1J)

Caption: Key 2D NMR correlations for structure assignment.

References

Validation & Comparative

A Comparative Analysis of Novel Triazole Antifungals: A Case Study on Cyclopropyl-Containing 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals. This publication provides an objective comparison of the antifungal performance of a novel cyclopropyl-containing 1,2,4-triazole-3-thiol derivative against established heterocyclic antifungal agents. This analysis is supported by a compilation of experimental data from published literature and detailed methodologies for key antifungal susceptibility testing.

Disclaimer: Direct experimental data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol was not publicly available at the time of this publication. Therefore, this guide utilizes data for a closely related compound, a 1,2,4-triazole derivative containing a cyclopropyl moiety, to provide a representative comparison. The findings presented should be considered indicative and highlight the potential of this structural class.

Introduction

The relentless emergence of drug-resistant fungal pathogens necessitates the continuous development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the design of many successful antifungal drugs, primarily due to their ability to inhibit fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide focuses on the antifungal potential of 1,2,4-triazole-3-thiol derivatives, with a specific interest in the contribution of a cyclopropyl moiety, a structural feature known to enhance metabolic stability and target binding in various therapeutic agents.

Comparative Antifungal Activity

To contextualize the potential of cyclopropyl-containing 1,2,4-triazole-3-thiols, their in vitro antifungal activity is compared against commonly used heterocyclic antifungals. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, against various fungal strains. Lower MIC values indicate greater efficacy.

Compound/DrugCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)Reference Compound
Representative Cyclopropyl-Triazole (Compound 5k) Not ReportedNot ReportedTebuconazole
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 2432-
Fluconazole 0.25 - 2.0>64Standard Azole
Itraconazole 0.03 - 0.50.125 - 1.0Standard Azole
Voriconazole 0.03 - 0.1250.25 - 1.0Standard Azole

Note: Data for the representative cyclopropyl-triazole is based on a study evaluating its efficacy against Fusarium graminearum, where it showed significant activity.[1] Data for the 4-(4-bromobenzylideneamino) derivative is included to represent the broader class of 1,2,4-triazole-3-thiols.[2] MIC values for standard antifungals are typical ranges observed in literature.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new chemical entities. The following are standardized methods for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.2)

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[3][4][5][6][7]

  • Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium.[8]

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to the final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is sterilized and poured into Petri dishes.

  • Inoculum Preparation: A standardized suspension of the fungal strain is spread evenly over the surface of the agar.

  • Well Creation and Drug Application: Wells are created in the agar using a sterile cork borer. A specific volume of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period.

  • Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is absent).

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Culture Fungal Culture Inoculum Standardized Inoculum Culture->Inoculum Inoculation Inoculation of Microplate Inoculum->Inoculation Drug_Stock Antifungal Stock Solution Serial_Dilution Serial Dilution of Antifungal Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_Plate Read Microplate Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Inhibition Triazoles Triazole Antifungals Triazoles->CYP51

References

Comparative Efficacy of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and Standard Antibiotics: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of new antimicrobial drugs, with various derivatives exhibiting a broad spectrum of antibacterial and antifungal activities. This guide provides a comparative overview of the potential efficacy of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol by examining the available experimental data on structurally related 1,2,4-triazole-3-thiol derivatives and comparing their performance against standard antibiotics. Due to a lack of direct studies on the specified compound, this analysis focuses on analogues to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Data on Structurally Related Compounds

The antimicrobial efficacy of 1,2,4-triazole-3-thiol derivatives is influenced by the nature of the substituents at the N-4 and C-5 positions of the triazole ring. While no specific data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is available, studies on compounds with 4-allyl and other 5-substituted moieties provide valuable insights into their potential antimicrobial profile.

Table 1: Antibacterial Activity of 4-Allyl-5-Aryl-1,2,4-Triazole Derivatives

Compound ID5-Aryl SubstituentTest OrganismInhibition Zone (mm)
5b 4-HydroxyphenylStaphylococcus aureus22
Bacillus subtilis20
Escherichia coli18
Salmonella enteritidis19
5c 2-Hydroxy-5-chlorophenylStaphylococcus aureus24
Bacillus subtilis22
Escherichia coli20
Salmonella enteritidis21
Ampicillin (Standard)-Staphylococcus aureus25
Bacillus subtilis26
Escherichia coli23
Salmonella enteritidis24

Data extracted from a study by Colanceska-Ragenovic et al.[1][2][3]

Table 2: Antifungal Activity of 4-Allyl-5-Aryl-1,2,4-Triazole Derivatives

Compound ID5-Aryl SubstituentTest OrganismInhibition Zone (mm)
5b 4-HydroxyphenylCandida albicans16
Aspergillus niger15
5c 2-Hydroxy-5-chlorophenylCandida albicans18
Aspergillus niger17
Ketoconazole (Standard)-Candida albicans20
Aspergillus niger19

Data extracted from a study by Colanceska-Ragenovic et al.[1][2][3]

Table 3: Minimum Inhibitory Concentration (MIC) of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol Derivatives

Compound ID5-SubstituentTest OrganismMIC (µg/mL)
4c Pyridin-4-yl (with 4-hydroxybenzylideneamino at N4)Staphylococcus aureus16
Bacillus subtilis20
4e Pyridin-4-yl (with 4-bromobenzylideneamino at N4)Escherichia coli25
Salmonella typhi31
Candida albicans24
Aspergillus niger32
Streptomycin (Standard)-Staphylococcus aureus10
Bacillus subtilis12
Escherichia coli15
Salmonella typhi18
Ketoconazole (Standard)-Candida albicans15
Aspergillus niger20

Data extracted from a study by Sabale and Mehta.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of related 1,2,4-triazole-3-thiol derivatives.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used for preliminary screening of antimicrobial activity.[5][6][7]

Protocol:

  • Media Preparation: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared and sterilized by autoclaving.

  • Inoculum Preparation: A standardized microbial suspension is prepared. Typically, a few colonies of the test microorganism are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A standard antibiotic solution is used as a positive control, and the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]

Protocol:

  • Plate Preparation: A 96-well microtiter plate is used. Serial two-fold dilutions of the test compound and standard antibiotic are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum without the test compound) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and duration) as described for the agar well diffusion method.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. This can be assessed visually or using a microplate reader.

Visualizations

Proposed Antifungal Mechanism of Action for Triazole Derivatives

The primary antifungal mechanism of action for triazole compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13][14][15][16][17] This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Triazole Triazole Compound CYP450 Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Triazole->CYP450 Inhibits Lanosterol Lanosterol Precursors Toxic Sterol Precursors (Accumulation) CYP450->Precursors Leads to Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Precursors->Membrane Disrupts

Caption: Proposed antifungal mechanism of action for triazole derivatives.

General Experimental Workflow for Antimicrobial Screening

The process of evaluating the antimicrobial potential of a novel compound typically follows a standardized workflow from synthesis to activity determination.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis cluster_comparison Comparison Synthesis Synthesis of 1,2,4-Triazole Derivative AgarWell Agar Well Diffusion (Qualitative) Synthesis->AgarWell BrothMicro Broth Microdilution (Quantitative) Synthesis->BrothMicro InhibitionZone Measure Inhibition Zone AgarWell->InhibitionZone MIC Determine MIC BrothMicro->MIC Comparison Compare with Standard Antibiotics InhibitionZone->Comparison MIC->Comparison

Caption: General experimental workflow for antimicrobial screening.

References

In Vivo vs. In Vitro Correlation of 4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Activity: From Culture Plates to Systemic Infections

The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in antimicrobial drug discovery. In vitro activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), while in vivo efficacy is often evaluated in murine models of systemic infection.

Quantitative Data Summary: Antimicrobial Activity
Compound/ClassOrganismIn Vitro Efficacy (MIC in µg/mL)In Vivo ModelIn Vivo Efficacy (e.g., Survival Rate %)Reference
Fluconazole (Standard) Candida albicans≤0.125 (Susceptible)Murine Systemic CandidiasisHigh[1][2]
Fluconazole (Standard) Candida albicans≥64 (Resistant)Murine Systemic CandidiasisLow[1][2]
4-Amino-5-(substituted-phenyl)-4H-[1][3][4]-triazole-3-thiol derivatives Staphylococcus aureus16Not specifiedNot specified[5]
4-Amino-5-(substituted-phenyl)-4H-[1][3][4]-triazole-3-thiol derivatives Escherichia coli25Not specifiedNot specified[5]

Note: The correlation between in vitro MIC values and in vivo outcomes is a critical aspect of antimicrobial drug development. Studies on fluconazole demonstrate a strong correlation where low MIC values against Candida albicans translate to high survival rates in murine models of systemic candidiasis, and conversely, high MIC values are associated with treatment failure.[1][2] For novel triazole-3-thiol derivatives, while in vitro data is more readily available, comprehensive in vivo studies are necessary to establish this crucial link.

Experimental Protocols: Antimicrobial Testing

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for Broth Microdilution:

G prep Prepare standardized microbial inoculum serial_dil Perform serial dilutions of the triazole compound in a 96-well microtiter plate prep->serial_dil inoculate Inoculate each well with the microbial suspension serial_dil->inoculate incubate Incubate the plate at a specified temperature and duration (e.g., 35°C for 24-48 hours) inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The triazole compound is serially diluted in a liquid growth medium (e.g., RPMI-1640 for fungi) across the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

This model is widely used to evaluate the efficacy of antifungal agents in a whole-organism system.[4][6]

Workflow for Murine Systemic Candidiasis Model:

G infect Induce systemic infection in mice via intravenous injection of Candida albicans treat Administer the triazole compound at various doses and schedules infect->treat monitor Monitor animal survival, body weight, and clinical signs of illness treat->monitor assess Assess fungal burden in target organs (e.g., kidneys) at the end of the study monitor->assess

Caption: Workflow for the murine systemic candidiasis model.

Detailed Steps:

  • Infection: Mice are infected with a lethal or sublethal dose of Candida albicans via tail vein injection.

  • Treatment: The test compound is administered, typically orally or intraperitoneally, at different doses and for a specified duration.

  • Monitoring: Animals are monitored daily for signs of illness and survival.

Anticancer Activity: From Cell Lines to Tumor Xenografts

Derivatives of 1,2,4-triazole-3-thiol have also demonstrated promising anticancer activity. In vitro studies typically involve cytotoxicity assays on various cancer cell lines to determine the half-maximal inhibitory concentration (IC50), while in vivo efficacy is commonly assessed using human tumor xenograft models in immunocompromised mice.

Quantitative Data Summary: Anticancer Activity
Compound/ClassCancer Cell LineIn Vitro Efficacy (IC50 in µM)In Vivo ModelIn Vivo Efficacy (e.g., Tumor Growth Inhibition %)Reference
Novel 1,2,4-Triazole Derivative (OBC) MDA MB-468 (Breast)1281 (48h)Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) in miceSignificant increase in mean survival time and reduction in tumor volume/weight[7][8]
Novel 1,2,4-Triazole Derivative (MPA) MDA MB-468 (Breast)1522 (48h)Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) in miceSignificant increase in mean survival time and reduction in tumor volume/weight[7][8]
Triazolo-thiadiazole derivative (KA39) HT-29 (Colon)Not specifiedHT-29 human colon tumor xenograft in SCID miceSignificant tumor growth inhibition[3]
(S)-Naproxen-1,2,4-triazole derivative (4b) MDA-MB-231 (Breast)9.89Ehrlich acid tumor model in miceReduced tumor volume

Note: The transition from in vitro cytotoxicity to in vivo antitumor efficacy is a significant challenge in cancer drug development. While a lower IC50 value generally suggests higher potency, factors such as pharmacokinetics, bioavailability, and metabolism in a living system can greatly influence the in vivo outcome. The provided data on novel triazole derivatives show a promising, albeit not always directly proportional, correlation where compounds with good in vitro cytotoxicity also demonstrate significant antitumor activity in animal models.[7][8]

Experimental Protocols: Anticancer Testing

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

G seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of the triazole compound seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Solubilize the formazan crystals with a solvent (e.g., DMSO) add_mtt->solubilize measure Measure the absorbance at a specific wavelength to determine cell viability solubilize->measure

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are exposed to a range of concentrations of the test compound.

  • Incubation: The plates are incubated to allow the compound to exert its effect.

  • MTT Addition: The MTT reagent is added, which is converted to purple formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a plate reader, and the IC50 value is calculated.

This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.[9][10][11]

Workflow for Human Tumor Xenograft Model:

G implant Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice monitor_growth Monitor tumor growth until tumors reach a palpable size implant->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize treat Administer the triazole compound or vehicle control randomize->treat measure Measure tumor volume and body weight regularly treat->measure analyze Analyze tumor growth inhibition at the end of the study measure->analyze

Caption: Workflow for the human tumor xenograft model.

Detailed Steps:

  • Tumor Cell Implantation: Human cancer cells are injected into a specific site (e.g., mammary fat pad for breast cancer) in immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a certain size before the start of treatment.

  • Treatment Administration: The test compound is administered to the treatment group, while the control group receives a vehicle.

  • Tumor Measurement: Tumor dimensions are measured periodically to calculate tumor volume.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Mechanism of Action

The biological activity of 1,2,4-triazole derivatives is attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Antifungal Mechanism of Action

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition Pathway:

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Enzyme->Ergosterol Disruption Disruption of Cell Membrane Integrity Enzyme->Disruption Triazole Triazole Compound Triazole->Enzyme Inhibits Fungal Cell Death Fungal Cell Death Disruption->Fungal Cell Death

Caption: Inhibition of ergosterol biosynthesis by triazole compounds.

Anticancer Signaling Pathways

Several studies suggest that the anticancer effects of triazole derivatives involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently implicated.[3][10]

PI3K/Akt/mTOR Signaling Pathway Inhibition:

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazole Triazole Derivative Triazole->PI3K Inhibits Triazole->Akt Inhibits Triazole->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by triazole derivatives.

MAPK Signaling Pathway Modulation:

G Stress External Stimuli (e.g., Stress) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Triazole Triazole Derivative Triazole->MAPK Modulates

Caption: Potential modulation of the MAPK signaling pathway by triazole derivatives.

References

Benchmarking the cytotoxicity of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous quest for more effective and selective cancer therapeutics, novel heterocyclic compounds are perpetually being synthesized and evaluated. Among these, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxic potential of a representative novel 1,2,4-triazole derivative, drawing upon available research, and benchmarks it against well-established anticancer drugs, Doxorubicin and Cisplatin. The specific compound, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, is considered here as a novel investigational agent, and for the purpose of this guide, a structurally related compound with available data will be used as a proxy for comparison.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of novel compounds is a critical initial step in the drug discovery pipeline. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following table summarizes the cytotoxic activity of a representative 1,2,4-triazole derivative against the human triple-negative breast cancer (MDA-MB-231) cell line, in comparison to the standard chemotherapeutic agents Doxorubicin and Cisplatin.

CompoundTarget Cell LineIC50 (µM)Reference
Investigational Triazole Derivative (e.g., a 1,2,4-triazole-3-thiol derivative)MDA-MB-2314.5[1]
Doxorubicin MDA-MB-2310.5 - 1.5Publicly available data
Cisplatin MDA-MB-2315 - 15Publicly available data

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges as they can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of cytotoxic activity is paramount for the evaluation of potential anticancer agents. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The investigational compound and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a further 48-72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Potential Mechanisms

To further elucidate the process of cytotoxicity evaluation and the potential mechanism of action of 1,2,4-triazole derivatives, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Line (e.g., MDA-MB-231) seed Seed cells in 96-well plate start->seed adhere Incubate for 24h for cell adherence seed->adhere prepare Prepare serial dilutions of Investigational & Standard Drugs adhere->prepare treat Treat cells with compounds prepare->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570nm solubilize->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50 apoptosis_pathway triazole 1,2,4-Triazole Derivative ros ↑ Reactive Oxygen Species (ROS) triazole->ros mito Mitochondrial Stress ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Cross-resistance studies of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in resistant microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical antifungal agent, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, against established antifungal drugs in the context of resistant microbial strains. The experimental data presented for the target compound is illustrative, based on the known activities of similar 1,2,4-triazole-3-thiol derivatives, to demonstrate a framework for evaluating novel antifungal candidates.

Executive Summary

The rising prevalence of antifungal resistance necessitates the development of novel therapeutic agents. The 1,2,4-triazole-3-thiol scaffold is a promising starting point for the design of new antifungals. This guide outlines a hypothetical cross-resistance study of a novel derivative, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, against fluconazole-resistant Candida albicans. The objective is to present a clear, data-driven comparison of its potential efficacy against existing treatments like Voriconazole and Amphotericin B. Detailed experimental protocols and visual workflows are provided to guide similar research endeavors.

Comparative Antifungal Activity

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and comparator drugs against a susceptible and a laboratory-developed fluconazole-resistant strain of Candida albicans.

CompoundC. albicans (ATCC 90028 - Susceptible) MIC (µg/mL)C. albicans (Fluconazole-Resistant) MIC (µg/mL)
4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (Hypothetical) 0.252
Fluconazole164
Voriconazole0.030.5
Amphotericin B0.50.5

Note: Data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is hypothetical and for illustrative purposes. Data for comparator drugs is based on published studies.

Experimental Protocols

Development of Fluconazole-Resistant Candida albicans

A fluconazole-resistant strain of Candida albicans can be developed by continuous exposure to the drug.

  • Strain: Candida albicans ATCC 90028 (or a clinical isolate).

  • Method: Serial passage in RPMI-1640 medium containing sub-inhibitory concentrations of fluconazole.

  • Procedure:

    • Determine the initial MIC of fluconazole for the susceptible strain.

    • Inoculate the strain in a culture with fluconazole at 0.5x MIC.

    • Incubate at 35°C for 24-48 hours.

    • After incubation, transfer an aliquot of the culture to a fresh medium with a 2-fold increased concentration of fluconazole.

    • Repeat this process for multiple passages, gradually increasing the fluconazole concentration.

    • Periodically perform susceptibility testing to monitor the MIC.

    • A strain is considered resistant when the MIC of fluconazole is ≥64 µg/mL.[1]

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[2][3][4][5][6]

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Inoculum Preparation:

    • Culture the yeast strains on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the test compounds and comparator drugs in a 96-well microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms of resistance, the following diagrams are provided.

G cluster_0 Strain Preparation cluster_1 Susceptibility Testing Susceptible Strain Susceptible Strain Induce Resistance Induce Resistance Susceptible Strain->Induce Resistance Serial Passage with Fluconazole Prepare Inoculum Prepare Inoculum Susceptible Strain->Prepare Inoculum Resistant Strain Resistant Strain Resistant Strain->Prepare Inoculum Induce Resistance->Resistant Strain Incubation Incubation Prepare Inoculum->Incubation Drug Dilution Drug Dilution Drug Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for cross-resistance study.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action & Resistance Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (14α-demethylase) Triazoles Triazoles Erg11p (14α-demethylase) Erg11p (14α-demethylase) Triazoles->Erg11p (14α-demethylase) Inhibition ERG11 Mutation ERG11 Mutation ERG11 Mutation->Erg11p (14α-demethylase) Altered Target Reduced Binding Efflux Pump (CDR, MDR) Efflux Pump (CDR, MDR) Efflux Pump (CDR, MDR)->Triazoles Drug Efflux

Caption: Mechanism of triazole action and resistance.

Discussion

The hypothetical data suggests that 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol may retain some activity against fluconazole-resistant C. albicans, although with an increased MIC compared to the susceptible strain. This indicates potential cross-resistance, a common phenomenon with azole antifungals. The primary mechanisms for such resistance are mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, and the overexpression of efflux pumps that actively transport the drug out of the fungal cell.[7]

The performance of the hypothetical compound appears to be less potent than voriconazole against the resistant strain but potentially more effective than fluconazole. Importantly, its activity seems to be independent of the resistance mechanism to Amphotericin B, which has a different mode of action (binding to ergosterol and forming pores in the cell membrane).

Conclusion and Future Directions

While the data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is conjectural, this guide provides a robust framework for its evaluation. The presented protocols for resistance induction and susceptibility testing are based on established standards. The comparative data highlights the importance of testing novel compounds against well-characterized resistant strains and including a panel of standard-of-care drugs.

Future studies should aim to:

  • Synthesize and confirm the structure of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

  • Perform in vitro susceptibility testing against a broad panel of clinically relevant susceptible and resistant fungal isolates.

  • Investigate the compound's mechanism of action and its potential to overcome known resistance mechanisms.

  • Evaluate its in vivo efficacy and toxicity in appropriate animal models.

By following a structured comparative approach, the potential of new antifungal candidates can be effectively assessed, paving the way for the development of new therapies to combat the growing threat of antimicrobial resistance.

References

The Promise of a Privileged Scaffold: Validating 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This guide provides a comprehensive validation of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a potential lead compound for drug discovery. While direct and extensive research on this specific molecule is limited in publicly available literature, this guide will objectively compare its potential against the known biological activities of structurally related 1,2,4-triazole-3-thiol derivatives and provide a framework for its experimental validation.

Introduction to 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an allyl group at the N-4 position, a cyclopropyl group at the C-5 position, and a thiol group at the C-3 position. The combination of the lipophilic and reactive allyl group with the conformationally constrained cyclopropyl moiety on the versatile triazole-thiol core suggests the potential for novel biological activities and improved pharmacokinetic profiles. The broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3][4][5]

Comparative Performance and Biological Activities of Related Compounds

While specific data for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is not extensively available, the biological activities of analogous compounds provide a strong rationale for its investigation as a lead compound. The following table summarizes the performance of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives in different therapeutic areas.

Therapeutic AreaCompound Class/ExampleKey Biological ActivitySupporting Data (IC50/MIC)Reference
Anticancer 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivativesCytotoxicity against various cancer cell linesIC50 values in the low micromolar range[6][7]
3,4,5-Trisubstituted-1,2,4-triazole derivativesAntiproliferative agentsPotent activity against melanoma, breast, and pancreatic cancer spheroids[5][8]
Antimicrobial 4-allyl-5-(pyridin-2-yl)-4H-[1][2][9]triazole-3-thiolAntibacterial activity against B. cereus, E. coli, P. aeruginosa, S. aureus, and E. faecalisGood to significant antibacterial activity[10]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesPromising activity against bacteria and yeast-like fungi-[11]
3-cyclopropyl-[1][2][9]triazolo[3,4-b][1][2][12]thiadiazole-6-thiolGood antibacterial activity, biofilm inhibition, and anti-inflammatory activity-[9]
Antifungal 4-allyl-5-aryl-1,2,4-triazolesAntifungal effects against Aspergillus niger and Candida albicans-[13]
1,2,4-triazole derivativesInhibition of lanosterol 14α-demethylase (CYP51)Potent activity against various fungal strains[4]
Antioxidant 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolAntiradical activity (DPPH assay)88.89% antiradical effect at 1 × 10⁻³ M[14]
4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivativesPotent antioxidant propertiesIC50 of 5.71 ± 2.29 μg/ml (DPPH assay) for a lead compound[6]
Enzyme Inhibition 1,2,4-triazole bearing azinane analoguesInhibition of acetylcholinesterase (AChE), α-glucosidase, and butyrylcholinesterase (BChE)IC50 values in the low micromolar to nanomolar range[15]

The presence of an allyl group at the N-4 position has been shown to enhance the biological activity of 1,2,4-triazole derivatives in some studies.[1] Furthermore, a compound containing a cyclopropyl-triazolo-thiadiazole structure has demonstrated good antibacterial and anti-inflammatory properties, suggesting the favorable contribution of the cyclopropyl moiety.[9]

Experimental Protocols

To validate 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a lead compound, a series of standardized experimental protocols should be followed.

Synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

A general and widely used method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[10][12]

Step 1: Synthesis of Cyclopropanecarbohydrazide

  • React cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride.

  • Treat the resulting acyl chloride with hydrazine hydrate to yield cyclopropanecarbohydrazide.

Step 2: Synthesis of 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide

  • React cyclopropanecarbohydrazide with allyl isothiocyanate in a suitable solvent like ethanol.

  • The reaction mixture is typically refluxed to drive the reaction to completion.

Step 3: Cyclization to 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

  • The synthesized 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide is then refluxed in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Acidification of the reaction mixture after cooling precipitates the desired 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

  • The final product is then purified by recrystallization.

In Vitro Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarbohydrazide Cyclopropanecarbohydrazide Cyclopropanecarboxylic Acid->Cyclopropanecarbohydrazide Hydrazine Hydrate Allyl Isothiocyanate Allyl Isothiocyanate 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide Cyclopropanecarbohydrazide->1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide Allyl Isothiocyanate 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol 1-(cyclopropanecarbonyl)-4-allyl-thiosemicarbazide->4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Base-catalyzed Cyclization

Caption: General synthesis scheme for 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

Hypothetical Signaling Pathway Inhibition

Given the known anticancer activity of many 1,2,4-triazole derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Lead Compound Lead Compound Lead Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While direct experimental data on 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is currently scarce in the public domain, the extensive body of research on the 1,2,4-triazole-3-thiol scaffold provides a strong foundation for its validation as a promising lead compound. The presence of the allyl and cyclopropyl moieties may confer unique pharmacological properties. The provided experimental protocols offer a clear path for its synthesis and biological evaluation. Further investigation into its specific molecular targets and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers and drug development professionals interested in exploring this and related compounds for the discovery of novel therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a compound notable for its triazole and thiol functional groups. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with care, recognizing its potential hazards based on structurally similar compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A lab coat is mandatory to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Engineering Controls:

  • All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Hazard Data Summary

Hazard ClassificationRelated Compound: 1H-1,2,4-Triazole-3-thiol[1]Related Compound: 3-Amino-1H-1,2,4-triazole
Acute Toxicity, Oral Harmful if swallowed (H302)[1]Harmful if swallowed[3]
Skin Corrosion/Irritation Causes skin irritation (H315)-
Serious Eye Damage/Eye Irritation Causes serious eye irritation (H319)-
Specific target organ toxicity May cause respiratory irritation (H335)-
Aquatic Toxicity -Toxic to aquatic life with long-lasting effects[3]

Based on these data, 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol should be treated as a hazardous substance.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classify all waste containing 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as hazardous chemical waste.[1][2][4][5]

  • Do not mix this waste with other waste streams to avoid potentially hazardous reactions.[2]

2. Waste Collection:

  • Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous materials.[2]

  • The container must be in good condition and compatible with the chemical.

3. Container Management:

  • Keep waste containers tightly closed when not in use.[2]

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Incineration at a permitted facility is the likely final disposal method.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[2]

1. Evacuate and Secure:

  • Immediately alert others in the vicinity and evacuate the immediate area.[2]

  • Restrict access to the spill site.[2]

2. Ventilate:

  • Ensure the area is well-ventilated to disperse any airborne contaminants.[1][2]

3. Containment and Cleanup:

  • For Dry Spills: Carefully sweep or vacuum the material, avoiding dust generation.[2] A vacuum cleaner equipped with a HEPA filter is recommended.[2]

  • For Liquid Spills: Use an inert absorbent material to contain the spill.[2]

  • Collect all contaminated materials (absorbent, cleaning supplies, etc.) in a clearly labeled, sealed container for hazardous waste.[2]

4. Decontamination:

  • Thoroughly clean the spill area with soap and water.[2]

  • All cleaning materials must also be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Identify Identify as Hazardous Waste Segregate Segregate from Other Waste Streams Identify->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Store Store in Cool, Dry, Ventilated Area Collect->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS Transport Arrange for Professional Transport ContactEHS->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Contain Contain Spill (Sweep or Absorb) Evacuate->Contain CollectSpill Collect Contaminated Material in Hazardous Waste Container Contain->CollectSpill CollectSpill->ContactEHS Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate

Caption: Logical workflow for the proper disposal of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

References

Personal protective equipment for handling 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS: 443917-88-2). Adherence to these guidelines is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to the presence of a thiol group, this compound may also have a strong, unpleasant odor.[2] Stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

OperationPotential HazardsRequired PPE
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- Use only in a well-ventilated area or a certified chemical fume hood.[1]
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood.[2]
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.- Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood.[2]
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood.[2]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: All work involving 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2] An eyewash station and a safety shower must be readily accessible.[3][4]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Spill Procedures: For small spills, trained personnel wearing appropriate PPE should use an absorbent material to contain the spill. The absorbent material should then be placed in a sealed container for hazardous waste disposal. For larger spills, contact your institution's environmental health and safety department immediately.[2]

Disposal Plan: Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains, other waterways, or soil.[1]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated filter paper, weighing boats)Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to institutional guidelines.[2]
Liquid Waste (e.g., reaction mixtures, solvent rinses)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of as chemical hazardous waste.[2]
Contaminated PPE (gloves, disposable lab coats)Place in a sealed bag and then into a designated hazardous waste container. Dispose of as chemical hazardous waste.[2]
Contaminated Glassware 1. Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol.3. After decontamination, wash with soap and water.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction handling_workup Work-up & Purify handling_reaction->handling_workup cleanup_decon Decontaminate Glassware handling_workup->cleanup_decon cleanup_waste Segregate & Label Waste (Solid, Liquid, PPE) cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste (per institutional guidelines) cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for handling 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.